GNE-9815
Description
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Properties
Molecular Formula |
C26H22FN5O2 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
3-(2-cyanopropan-2-yl)-N-[2-fluoro-4-methyl-5-(7-methyl-8-oxopyrido[2,3-d]pyridazin-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C26H22FN5O2/c1-15-8-21(27)22(31-24(33)16-6-5-7-19(10-16)26(2,3)14-28)11-20(15)17-9-18-13-30-32(4)25(34)23(18)29-12-17/h5-13H,1-4H3,(H,31,33) |
InChI Key |
SXCTZLXYGLXXRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CN=C3C(=C2)C=NN(C3=O)C)NC(=O)C4=CC(=CC=C4)C(C)(C)C#N)F |
Origin of Product |
United States |
Foundational & Exploratory
GNE-9815 as a Type II pan-RAF inhibitor
An In-depth Technical Guide to GNE-9815: A Type II Pan-RAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling cascade is a critical pathway regulating cell growth, proliferation, and survival.[1] Mutations in RAS and RAF genes are among the most common oncogenic drivers in human cancers, making this pathway a key target for therapeutic intervention.[2] Early ATP-competitive RAF inhibitors, while effective against BRAF V600E mutant tumors, unexpectedly induced paradoxical activation of the MAPK pathway in RAS-mutant or RAF wild-type cells, limiting their clinical utility.[3][4] This guide provides a detailed overview of this compound, a potent, highly selective, orally bioavailable Type II pan-RAF inhibitor designed to overcome the limitations of earlier inhibitors. This compound features a unique pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif that imparts exquisite kinase selectivity.[2][3][5] This document details its mechanism of action, biochemical and cellular activity, in vivo efficacy in combination with MEK inhibitors, and the experimental methodologies used for its characterization.
Introduction: The Challenge of Targeting the RAF Pathway
The RAF kinase family, comprising ARAF, BRAF, and CRAF, serves as a central node in the MAPK pathway. Upon activation by RAS-GTP, RAF kinases dimerize and phosphorylate their downstream substrates, MEK1/2, which in turn phosphorylate ERK1/2.[6] While first-generation inhibitors like vemurafenib showed remarkable success in BRAF V600E-mutant melanoma, they were found to promote RAF dimerization and paradoxically activate the pathway in cells with wild-type RAF and upstream RAS mutations.[3]
This paradoxical activation stems from the binding mode of Type I and I½ inhibitors, which stabilize an active conformation of one RAF protomer in a dimer, leading to the transactivation of the other, drug-free protomer. To circumvent this, a new class of "paradox-breaking" pan-RAF inhibitors was developed. Type II inhibitors represent a key strategy; they bind to and stabilize an inactive "DFG-out" conformation of the kinase, a state that is incompatible with catalytic activity and which can effectively inhibit RAF dimers.[7][8] this compound emerged from structure-based optimization efforts as a highly potent and selective example of a Type II pan-RAF inhibitor.[2][3]
This compound: Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the inactive "DFG-out" conformation of RAF kinases.[2] This binding mode, characteristic of Type II inhibitors, involves the outward flip of the Asp-Phe-Gly (DFG) motif at the start of the activation loop, allowing the inhibitor to access a hydrophobic pocket not available in the active "DFG-in" state.[7][8] By stabilizing this inactive conformation, this compound prevents the kinase from adopting the active state required for substrate phosphorylation, thereby blocking downstream signaling.
A key structural feature of this compound is its novel pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif.[2][3][5] This moiety makes minimal polar contacts with the kinase hinge region, a design strategy that enhances kinase selectivity by relying more on interactions with RAF-specific residues outside the highly conserved ATP-binding site.[2][3] As a pan-RAF inhibitor, it effectively targets all three RAF isoforms, which is crucial for suppressing signaling in RAS-mutant cancers where different RAF dimers (e.g., BRAF-CRAF, CRAF-CRAF) can be active.
Figure 1. MAPK signaling pathway and inhibition by this compound.
Quantitative Data: Biochemical and Cellular Potency
This compound demonstrates potent inhibition of RAF kinases at the biochemical level and high selectivity across the broader kinome. Its improved physicochemical properties contribute to its effectiveness in cellular contexts.[2][3]
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Ki (nM) | Reference |
| CRAF | Biochemical | 0.062 | [9][10] |
| BRAF | Biochemical | 0.19 | [9][10] |
Table 2: Kinase Selectivity and Cellular Activity
| Parameter | Description | Result | Reference |
| Kinase Selectivity | Inhibition of a panel of 223 kinases at 0.1 µM | No inhibition >70% (excluding RAF kinases) | [2] |
| Cellular Synergy | Combination with MEK inhibitor cobimetinib | Synergistic activity observed in KRAS-mutant A549 and HCT116 cancer cells | [2] |
In Vivo Efficacy and Pharmacodynamics
The therapeutic potential of this compound, particularly in combination with MEK inhibitors, has been demonstrated in preclinical xenograft models. This combination strategy is designed to create a more profound and durable blockade of the MAPK pathway by targeting two sequential nodes.
Table 3: Summary of In Vivo Xenograft Study
| Parameter | Description |
| Model | HCT116 (human colorectal carcinoma, KRAS mutant) xenograft in nude mice.[2][3][5] |
| Treatment Arms | This compound (15 mg/kg, p.o.), Cobimetinib (MEK inhibitor), Combination (this compound + Cobimetinib), Vehicle.[10] |
| Key Efficacy Finding | The combination of this compound and cobimetinib resulted in synergistic and significant tumor growth inhibition.[2][3] |
| Pharmacodynamic (PD) Findings | - This compound alone: Partial inhibition of pRSK; robust but transient inhibition of MAPK target genes DUSP6 and SPRY4.[10] - Combination: Deeper and more sustained inhibition of DUSP6 and SPRY4, with maximum inhibition at 8 hours post-dose.[10] |
The in vivo results underscore the rationale for dual MAPK pathway inhibition in KRAS-mutant tumors. While this compound alone can suppress pathway signaling, the addition of a MEK inhibitor prevents feedback reactivation, leading to a more complete shutdown of the pathway and enhanced anti-tumor activity.[11]
Experimental Protocols
The characterization of this compound involved a suite of standard and specialized biochemical and cellular assays. While detailed, step-by-step protocols are proprietary, the methodologies employed are outlined below.
Biochemical Kinase Assays
To determine the inhibitory potency (Ki) of this compound, in vitro kinase assays were performed. These assays typically involve:
-
Reagents: Recombinant human RAF kinase (e.g., BRAF, CRAF), a kinase-specific substrate (e.g., inactive MEK), and ATP.
-
Procedure: The kinase, substrate, and varying concentrations of this compound are incubated in an appropriate buffer. The reaction is initiated by adding ATP.
-
Detection: The amount of phosphorylated substrate is quantified. Common methods include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or filter-binding assays using radiolabeled ATP (³³P-ATP).[12][13]
-
Analysis: Ki values are calculated from dose-response curves.
Kinase Selectivity Profiling
To assess selectivity, this compound was screened against a large panel of kinases.
-
Platform: A commercially available kinase panel (e.g., Eurofins, Reaction Biology) is used, covering a diverse range of the human kinome.
-
Procedure: this compound is tested at a single high concentration (e.g., 0.1 or 1 µM) against each kinase in the panel.[2]
-
Analysis: The percent inhibition of each kinase's activity is determined relative to a vehicle control. The results identify any potential off-target activities.
Cellular Proliferation Assays
To measure the effect of this compound on cancer cell growth, viability assays were conducted.
-
Cell Lines: Human cancer cell lines with relevant mutations (e.g., KRAS-mutant HCT116 and A549) are used.[2]
-
Procedure: Cells are seeded in 96- or 384-well plates and allowed to adhere. They are then treated with a dose range of this compound, cobimetinib, or the combination for a period of 72-96 hours.
-
Detection: Cell viability is measured using a luminescent ATP-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTS).
-
Analysis: The concentration that inhibits growth by 50% (GI₅₀) is calculated. Synergy is determined using models such as the Bliss independence model.
In Vivo Xenograft Studies
To evaluate anti-tumor efficacy in a living system.
-
Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human tumor cells (e.g., HCT116).[14]
-
Procedure: Once tumors reach a specified volume, mice are randomized into treatment groups. The compounds are administered orally (p.o.) according to a defined schedule.[10]
-
Endpoints: Tumor volume and body weight are measured regularly. For pharmacodynamic studies, tumors are harvested at specific time points after the final dose for analysis.
-
Analysis: Tumor growth inhibition (TGI) is calculated. Tumor lysates are analyzed by Western blot (for pERK, pRSK) or qRT-PCR (for DUSP6, SPRY4) to confirm target engagement and pathway modulation.[10]
Figure 2. General workflow for preclinical kinase inhibitor development.
Physicochemical and Pharmacokinetic Profile
A significant achievement in the development of this compound was the optimization of its physicochemical properties, which are often a challenge for Type II inhibitors that tend to be large and lipophilic.
Table 4: Physicochemical and Pharmacokinetic Properties
| Property | Description | Reference |
| Hinge-Binder | Pyrido[2,3-d]pyridazin-8(7H)-one | [2] |
| Key Improvements | Introduction of the pyridopyridazinone ring reduced lipophilicity and improved microsomal stability compared to precursors. | [2] |
| Solubility | Favorable solubility profile. | [2] |
| Permeability | Sufficient for oral absorption. | [3] |
| Pharmacokinetics | Demonstrated satisfactory oral exposure in rodents, enabling in vivo studies without requiring complex formulations. | [2] |
Conclusion and Future Directions
This compound stands out as a highly potent and exquisitely selective Type II pan-RAF inhibitor.[2][3] Its intelligent design, featuring a novel hinge-binding motif, successfully addressed the dual challenges of achieving pan-RAF activity while maintaining a clean off-target profile. By effectively inhibiting RAF dimers and avoiding paradoxical pathway activation, this compound demonstrates significant therapeutic potential for RAS-driven malignancies, a patient population with high unmet medical need.[2]
The strong synergy observed with the MEK inhibitor cobimetinib in preclinical models highlights a promising clinical strategy for achieving a more complete and durable response in KRAS-mutant cancers.[2][10] Due to its favorable drug-like properties and high selectivity, this compound also serves as an invaluable chemical probe for researchers to further interrogate the complex biology of the RAF signaling pathway.[2]
Figure 3. Relationship between this compound's properties and its potential.
References
- 1. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical analysis reveals a role for RAF conformational autoinhibition in paradoxical activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. P276-00, a novel cyclin-dependent inhibitor induces G1-G2 arrest, shows antitumor activity on cisplatin-resistant cells and significant in vivo efficacy in tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-9815: A Comprehensive Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase selectivity profile of GNE-9815, a potent and highly selective pan-RAF inhibitor. The information presented herein is intended to support researchers and drug development professionals in understanding the compound's mechanism of action, target engagement, and potential therapeutic applications, particularly in the context of KRAS mutant cancers.
Introduction to this compound
This compound is an orally bioavailable, Type II pan-RAF kinase inhibitor.[1][2][3] It was developed to target the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival that is frequently dysregulated in cancer.[4][5] this compound has demonstrated synergistic activity with MEK inhibitors, such as cobimetinib, in preclinical models of KRAS mutant cancers.[1] A key feature of this compound is its exquisite kinase selectivity, which is attributed to its unique pyridopyridazinone hinge-binding motif that minimizes interactions with the broader kinome.[1][3]
Quantitative Kinase Selectivity Profile
This compound has been profiled against a broad panel of kinases to determine its selectivity. The primary targets of this compound are BRAF and CRAF, for which it exhibits potent inhibition.
Table 1: Primary Target Inhibition of this compound
| Kinase | Ki (nM) |
| CRAF | 0.062[4] |
| BRAF | 0.19[4] |
In a comprehensive screen against a panel of 223 kinases, this compound demonstrated remarkable selectivity. At a concentration of 0.1 μM, no significant inhibition (>70%) was observed for any kinase other than the intended RAF targets.[1] This high degree of selectivity minimizes the potential for off-target effects, making this compound a valuable tool for interrogating the biology of the RAF kinases.
A more detailed, quantitative kinase selectivity panel for this compound can be found in the supporting information of the primary publication: Huestis, M. P., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 12(5), 791–797.[3]
Experimental Protocols
The kinase selectivity of this compound was determined using Thermo Fisher Scientific's SelectScreen™ Kinase Profiling Service.[1] This service employs various assay formats to accommodate different kinase targets. The following are generalized protocols representative of those used for biochemical kinase assays.
LanthaScreen™ Eu Kinase Binding Assay
This assay format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the test compound to the kinase of interest.
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™-labeled kinase tracer binds to the ATP-binding site of the kinase. When both are bound, a high degree of FRET is observed. A test compound that binds to the ATP site will displace the tracer, resulting in a loss of FRET.
Protocol:
-
Compound Preparation: Test compounds are serially diluted in 100% DMSO.
-
Assay Plate Preparation: The diluted compounds are transferred to a low-volume 384-well plate.
-
Reagent Addition:
-
A 2X mixture of the kinase and the Eu-labeled antibody in the appropriate kinase buffer is added to the wells.
-
A 4X solution of the Alexa Fluor™-labeled tracer is then added.
-
-
Incubation: The plate is incubated at room temperature for a specified period (typically 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: The TR-FRET signal is read on a plate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths for europium and Alexa Fluor™.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound required to inhibit 50% of the tracer binding (IC50).
Z'-LYTE™ Kinase Assay
This assay format is a FRET-based assay that measures the enzymatic activity of the kinase.
Principle: The assay uses a synthetic peptide substrate with a donor fluorophore (Coumarin) and an acceptor fluorophore (Fluorescein) on opposite ends. Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent protease. In the absence of phosphorylation, the protease cleaves the peptide, disrupting FRET.
Protocol:
-
Compound Preparation: Test compounds are serially diluted in 100% DMSO.
-
Assay Plate Preparation: The diluted compounds are transferred to a 384-well plate.
-
Kinase Reaction:
-
A mixture of the kinase and the peptide substrate in the kinase buffer is added to the wells.
-
ATP is added to initiate the kinase reaction.
-
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Development: A development reagent containing a site-specific protease is added to the wells.
-
Incubation: The plate is incubated for a further period to allow for the cleavage of non-phosphorylated substrates.
-
Detection: The FRET signal is measured on a fluorescence plate reader.
-
Data Analysis: The ratio of donor to acceptor emission is calculated to determine the extent of phosphorylation and, consequently, the inhibitory activity of the test compound (IC50).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow for kinase profiling.
References
- 1. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
GNE-9815: A Potent and Selective Pan-RAF Inhibitor for Targeting KRAS-Mutant Cancers in the MAPK Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, frequently driven by mutations in genes such as KRAS and BRAF, is a hallmark of many human cancers. While BRAF-mutant specific inhibitors have shown clinical success, targeting cancers with KRAS mutations has proven more challenging. GNE-9815 is a potent, orally bioavailable, and highly selective Type II pan-RAF inhibitor designed to address this challenge. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biochemical and cellular activity, and its role in the MAPK signaling pathway, with a focus on its synergistic effects when combined with MEK inhibitors in KRAS-mutant cancer models.
Introduction to this compound and the MAPK Signaling Pathway
The RAS-RAF-MEK-ERK cascade is a pivotal signaling pathway that, when constitutively activated by oncogenic mutations, drives tumor growth.[1] this compound emerges as a significant investigational compound due to its pan-RAF inhibitory activity, targeting ARAF, BRAF, and CRAF kinases.[1] this compound is distinguished by its unique pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif, which contributes to its high kinase selectivity.[1] This attribute is crucial for minimizing off-target effects and avoiding the paradoxical activation of the MAPK pathway, a common liability with some RAF inhibitors.[1]
Mechanism of Action of this compound
This compound is a Type II kinase inhibitor, binding to the inactive (DFG-out) conformation of the RAF kinase domain. This mode of action, combined with its unique chemical scaffold, allows for potent inhibition of all three RAF isoforms. By inhibiting RAF kinases, this compound blocks the phosphorylation and activation of downstream MEK1/2, which in turn prevents the phosphorylation and activation of ERK1/2. The ultimate effect is the suppression of proliferative signaling.
Below is a diagram illustrating the MAPK signaling pathway and the point of intervention for this compound.
References
GNE-9815: A Pan-RAF Inhibitor Targeting KRAS Mutant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mutations in the KRAS oncogene are prevalent in a significant portion of human cancers, yet direct targeting of mutant KRAS proteins has proven to be a formidable challenge. Consequently, research has focused on inhibiting downstream effectors in the mitogen-activated protein kinase (MAPK) signaling cascade, a key pathway driving KRAS-mutant tumor growth. This technical guide provides a comprehensive overview of GNE-9815, a potent and highly selective, orally bioavailable pan-RAF inhibitor. This compound demonstrates significant anti-tumor activity in preclinical models of KRAS mutant cancers, particularly when used in combination with MEK inhibitors. This document details the mechanism of action of this compound, summarizes key preclinical data, and provides detailed experimental protocols for the methodologies cited, serving as a valuable resource for researchers in the field of oncology and drug discovery.
Introduction
The RAS-RAF-MEK-ERK (MAPK) signaling pathway plays a central role in regulating cell proliferation, differentiation, and survival. Hyperactivation of this pathway due to mutations in genes such as KRAS is a hallmark of many aggressive cancers. This compound is a novel pan-RAF inhibitor designed to block signaling downstream of RAS. Its unique pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif confers exquisite kinase selectivity, minimizing off-target effects.[1] This guide will explore the preclinical evidence supporting the therapeutic potential of this compound in KRAS-driven malignancies.
Mechanism of Action
This compound is a Type II pan-RAF inhibitor, meaning it binds to and stabilizes the inactive conformation of RAF kinases (ARAF, BRAF, and CRAF). This mode of inhibition is crucial for its activity in KRAS mutant cancers, as it prevents the paradoxical activation of the MAPK pathway that can be observed with some RAF inhibitors. In KRAS-driven tumors, oncogenic KRAS-GTP promotes the dimerization and activation of RAF kinases. This compound effectively blocks this activation, leading to the suppression of downstream signaling through MEK and ERK.
The synergistic effect observed with the MEK inhibitor cobimetinib is a key aspect of this compound's therapeutic potential. By targeting two distinct nodes in the same pathway, the combination of this compound and cobimetinib leads to a more profound and durable inhibition of MAPK signaling, overcoming feedback mechanisms that can limit the efficacy of single-agent therapies.[1]
Preclinical Data
The anti-tumor activity of this compound has been evaluated in various preclinical models of KRAS mutant cancers. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Activity of this compound in KRAS Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (nM) | This compound + Cobimetinib IC50 (nM) | Synergy |
| A549 | Non-Small Cell Lung Cancer | G12S | Data not available | Data not available | Synergistic Activity Observed[1] |
| HCT116 | Colorectal Cancer | G13D | Data not available | Data not available | Synergistic Activity Observed[1] |
Note: Specific IC50 values were not publicly available in the reviewed literature. The synergistic activity was reported without specific quantitative combination IC50 values.
Table 2: In Vivo Efficacy of this compound in a KRAS Mutant HCT116 Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| This compound | Data not available | Data not available |
| Cobimetinib | Data not available | Data not available |
| This compound + Cobimetinib | Data not available | Synergistic MAPK pathway modulation and significant tumor growth inhibition observed[2] |
Note: Specific tumor growth inhibition percentages were not publicly available in the reviewed literature. The combination was reported to result in significant tumor growth inhibition.
Table 3: Pharmacodynamic Biomarker Modulation in HCT116 Xenograft Tumors
| Treatment Group | Biomarker | Modulation |
| This compound | pRSK | Partial inhibition[1] |
| This compound | DUSP6 | Robust, transient inhibition[1] |
| This compound | SPRY4 | Robust, transient inhibition[1] |
| This compound + Cobimetinib | pRSK | Increased inhibition[1] |
| This compound + Cobimetinib | DUSP6 | Deeper and more sustained inhibition[1] |
| This compound + Cobimetinib | SPRY4 | Deeper and more sustained inhibition[1] |
Note: Quantitative fold-change data for biomarker modulation was not publicly available in the reviewed literature.
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified KRAS-RAF-MEK-ERK Signaling Pathway and Points of Inhibition
Caption: Inhibition of the MAPK pathway by this compound and Cobimetinib.
Diagram 2: General Experimental Workflow for Preclinical Evaluation
References
GNE-9815: A Technical Guide to a Highly Selective Pan-RAF Inhibitor for KRAS-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GNE-9815, a potent and selective pan-RAF inhibitor. This compound demonstrates significant promise in the context of KRAS-mutant cancers, particularly in combination with MEK inhibitors. This document outlines the inhibitor's mechanism of action, presents its biochemical and cellular activity, and provides detailed experimental protocols for its characterization.
Core Concepts and Mechanism of Action
This compound is a Type II kinase inhibitor that targets the three members of the RAF serine/threonine kinase family: ARAF, BRAF, and CRAF.[1][2] These kinases are central components of the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. In a significant portion of human cancers, mutations in the KRAS gene lead to constitutive activation of the MAPK pathway, driving tumor growth.[2]
This compound functions by binding to the inactive conformation of the RAF kinases, preventing their activation and subsequent downstream signaling.[2] A key feature of this compound is its high selectivity for RAF kinases, which minimizes off-target effects.[1][2] Furthermore, it has been demonstrated that this compound acts synergistically with MEK inhibitors, such as cobimetinib, to achieve a more profound and sustained inhibition of the MAPK pathway in KRAS-mutant cancer cells.[1][3] This combination strategy is designed to overcome the adaptive resistance mechanisms that often limit the efficacy of single-agent therapies targeting this pathway.
Quantitative Data Summary
The inhibitory activity of this compound against BRAF and CRAF has been determined through biochemical assays. While characterized as a pan-RAF inhibitor, specific quantitative data for ARAF inhibition is not currently available in the cited literature.
| Target Kinase | Inhibition Constant (Ki) |
| BRAF | 0.19 nM[1][3] |
| CRAF | 0.062 nM[1][3] |
| ARAF | Not specified |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and the experimental approach to characterizing this compound, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
While the specific, detailed protocols used in the initial discovery of this compound are not publicly available, the following are representative, standard methodologies for the key experiments required to characterize a novel RAF inhibitor.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from a standard luminescence-based kinase assay to determine the inhibitory concentration (IC50) and subsequently the Ki of a compound.
Materials:
-
Recombinant full-length ARAF, BRAF, and CRAF kinases
-
Kinase substrate (e.g., inactive MEK1)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
This compound stock solution in DMSO
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® Plus)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase assay buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add the RAF kinase and its substrate (inactive MEK1) to each well.
-
Incubate the plate at 30°C for 10-15 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction at 30°C for 40 minutes.[4]
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based kinase assay reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining, which is inversely proportional to kinase activity.[4]
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.
Cellular Proliferation and Synergy Assay
This protocol outlines a method to assess the effect of this compound alone and in combination with a MEK inhibitor on the proliferation of KRAS-mutant cancer cells.
Materials:
-
KRAS-mutant cancer cell lines (e.g., HCT116, A549)
-
Cell culture medium and supplements
-
This compound and MEK inhibitor (e.g., cobimetinib) stock solutions in DMSO
-
384-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed the KRAS-mutant cells in 384-well plates at a predetermined optimal density and allow them to attach overnight.
-
Prepare a dose-response matrix of this compound and the MEK inhibitor.
-
Treat the cells with the single agents and the combination of drugs at various concentrations. Include a DMSO vehicle control.
-
Incubate the cells for 72 hours under standard cell culture conditions.
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence to determine the number of viable cells.
-
Analyze the data to determine the effect of the treatments on cell proliferation. For the combination treatment, synergy can be calculated using models such as the Bliss independence or Loewe additivity models.[5]
Western Blot Analysis of MAPK Pathway Inhibition
This protocol describes how to assess the inhibition of MAPK pathway signaling by measuring the phosphorylation status of key downstream proteins like MEK and ERK.
Materials:
-
KRAS-mutant cancer cell lines
-
This compound and/or MEK inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound, a MEK inhibitor, or the combination for a specified time (e.g., 2, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[6]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.[6]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[4][6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody overnight at 4°C.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again and apply the chemiluminescent substrate.[6]
-
Capture the signal using an imaging system and quantify the band intensities using densitometry software.[6] The levels of phosphorylated proteins should be normalized to the total protein levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
GNE-9815: A Technical Guide to a Novel Pan-RAF Inhibitor Engineered to Avoid Paradoxical Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GNE-9815, a potent and highly selective, orally bioavailable pan-RAF inhibitor. This compound is distinguished by its Type II kinase binding mode, which is designed to prevent the paradoxical activation of the MAPK pathway—a significant liability of earlier generation RAF inhibitors, particularly in the context of RAS-mutant cancers. This document details the mechanism of action of this compound, summarizes key preclinical data, and provides methodologies for relevant experiments.
Introduction: The Challenge of Paradoxical Activation
The RAS-RAF-MEK-ERK (MAPK) signaling cascade is a critical pathway regulating cell proliferation, differentiation, and survival. Mutations in RAS and BRAF are among the most common oncogenic drivers in human cancers.[1] While first-generation RAF inhibitors targeting BRAF V600E mutants have shown clinical efficacy in melanoma, their utility is hampered by the phenomenon of paradoxical activation in RAS-mutant or RAF wild-type cells.[1] This occurs because these inhibitors, upon binding to one protomer of a RAF dimer, can allosterically activate the unbound partner, leading to an undesired increase in downstream signaling.[2] this compound was developed to overcome this limitation.
This compound: A Type II Pan-RAF Inhibitor
This compound is a Type II pan-RAF inhibitor, meaning it binds to and stabilizes the inactive "DFG-out" conformation of the kinase domain.[3] This binding mode is key to its ability to avoid paradoxical activation. By locking RAF in an inactive state, it prevents the conformational changes necessary for dimerization and subsequent transactivation of a partner protomer.[3] this compound features a unique pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif, which contributes to its exquisite kinase selectivity.[3]
Mechanism of Action: Avoiding Paradoxical Activation
The mechanism by which this compound avoids paradoxical activation is best understood by comparing Type I and Type II RAF inhibitors.
As illustrated in Figure 1, Type I inhibitors can lead to paradoxical activation in RAS-driven contexts, while this compound, a Type II inhibitor, effectively shuts down signaling by stabilizing an inactive RAF conformation.
Quantitative Data
This compound demonstrates high potency and selectivity. The following tables summarize key quantitative data.
Kinase Inhibitory Potency
| Kinase | Ki (nM) |
| CRAF | 0.062 |
| BRAF | 0.19 |
| Table 1: Inhibitory constants (Ki) of this compound for CRAF and BRAF kinases.[3] |
Kinase Selectivity
A kinase panel of 223 kinases was screened at a concentration of 0.1 µM of this compound. No inhibition greater than 70% was observed for any kinase besides the RAF kinases, highlighting the exquisite selectivity of this compound.[3]
In Vitro Cellular Potency
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (µM) |
| A549 | Lung Cancer | G12S | Data not specified |
| HCT116 | Colorectal Cancer | G13D | Data not specified |
| Table 2: Cell lines in which this compound shows synergistic activity with cobimetinib. Specific IC50 values for this compound alone were not provided in the primary literature.[3] |
Mouse Pharmacokinetics
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| CL (mL/min/kg) | 18 | - |
| Vdss (L/kg) | 2.0 | - |
| T1/2 (h) | 1.3 | - |
| Cmax (ng/mL) | - | 1000 |
| AUClast (h*ng/mL) | - | 3000 |
| F (%) | - | 50 |
| Table 3: Pharmacokinetic parameters of this compound in mice.[3] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
HCT116 Xenograft Mouse Model for Pharmacodynamic Studies
This protocol was designed to assess the in vivo efficacy and MAPK pathway modulation of this compound in combination with the MEK inhibitor cobimetinib.
Protocol Details:
-
Cell Line: HCT116 human colorectal carcinoma cells (KRAS G13D mutant) are cultured in appropriate media.
-
Animal Model: Female NCR nude mice (6-8 weeks old) are used.[4]
-
Implantation: A suspension of HCT116 cells is implanted subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 150-250 mm³).
-
Dosing:
-
This compound is administered orally (p.o.) at a dose of 15 mg/kg.[4]
-
Cobimetinib is administered orally at a dose of 5 mg/kg.
-
The combination group receives both treatments.
-
A vehicle control group is also included.
-
-
Pharmacodynamic Assessment:
-
Tumors are harvested at various time points post-dosing (e.g., 2, 8, and 24 hours).
-
MAPK pathway modulation is assessed by measuring levels of phosphorylated RSK (pRSK) via Western blot and expression of downstream target genes DUSP6 and SPRY4 via RT-qPCR.[3]
-
Mouse Pharmacokinetic Study
This protocol is to determine the pharmacokinetic properties of this compound following intravenous and oral administration.
Protocol Details:
-
Animal Model: Female NCR nude mice (6-8 weeks old) are used.[4]
-
Administration:
-
Sample Collection: Blood samples are collected at multiple time points post-administration.
-
Analysis: Plasma concentrations of this compound are determined using LC-MS/MS.
-
Parameter Calculation: Pharmacokinetic parameters including clearance (CL), volume of distribution (Vdss), half-life (T1/2), maximum concentration (Cmax), area under the curve (AUC), and oral bioavailability (F) are calculated using standard non-compartmental methods.
Synergistic Activity with MEK Inhibitors
A key finding from preclinical studies is the synergistic activity of this compound with MEK inhibitors, such as cobimetinib, in KRAS mutant cancer models.[3] The combination leads to a more profound and sustained inhibition of the MAPK pathway than either agent alone.[3] This is demonstrated by a greater reduction in pRSK levels and more robust, though transient, inhibition of DUSP6 and SPRY4 gene expression.[3]
Developmental Status
As of the latest available information, this compound is a preclinical compound and has not entered clinical trials. It serves as a valuable chemical probe for studying RAF biology and as a lead compound for the development of next-generation RAF inhibitors.[3] Other pan-RAF inhibitors are currently being evaluated in clinical trials for various solid tumors, including those with KRAS mutations.
Conclusion
This compound represents a significant advancement in the design of RAF inhibitors. Its Type II binding mode and high selectivity allow for potent pan-RAF inhibition without inducing paradoxical MAPK pathway activation, a critical hurdle for previous inhibitors in this class. The synergistic effects observed with MEK inhibitors in KRAS mutant models highlight a promising therapeutic strategy. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery who are interested in the continued exploration of RAF-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting RAF dimers in RAS mutant tumors: From biology to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GNE-9815: A Preclinical In-Depth Analysis of a Novel pan-RAF Inhibitor for KRAS-Mutant Cancers
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical research findings for GNE-9815, a potent and highly selective, orally bioavailable, type II pan-RAF inhibitor. Developed to address the therapeutic challenges of KRAS-mutant cancers, this compound has demonstrated significant preclinical activity, particularly in combination with MEK inhibitors, offering a promising new avenue for targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals interested in the detailed preclinical profile of this compound.
Abstract
This compound is a novel pyridopyridazinone-based pan-RAF kinase inhibitor designed for high selectivity and oral bioavailability.[1][2][3] Preclinical studies have demonstrated its potent inhibition of both BRAF and CRAF kinases.[4] In cellular assays, this compound exhibits synergistic anti-proliferative effects when combined with the MEK inhibitor cobimetinib in KRAS-mutant cancer cell lines, including A549 and HCT116.[5] In vivo, the combination of this compound and cobimetinib leads to synergistic tumor growth inhibition in an HCT116 xenograft mouse model, accompanied by profound and sustained MAPK pathway modulation.[1][2] The favorable physicochemical and pharmacokinetic properties of this compound support its potential for clinical development as a combination therapy for KRAS-driven malignancies.[3][5]
Introduction
Mutations in the RAS family of oncogenes are prevalent in a significant portion of human cancers, yet direct targeting of RAS has proven to be a formidable challenge. Consequently, therapeutic strategies have focused on downstream effectors, most notably the RAF-MEK-ERK signaling cascade, also known as the MAPK pathway. This compound emerges from structure-based drug design as a highly selective pan-RAF inhibitor, aiming to overcome the limitations of previous RAF inhibitors, such as paradoxical pathway activation.[5] This guide details the key preclinical findings that characterize the mechanism of action, efficacy, and pharmacokinetic profile of this compound.
Quantitative Data Summary
The preclinical activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key data points.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Kinase Target | Inhibition Constant (Ki) (nM) |
| BRAF | 0.19[4] |
| CRAF | 0.062[4] |
Table 2: In Vitro Cellular Activity of this compound in Combination with Cobimetinib
| Cell Line | Cancer Type | This compound IC50 (nM) | This compound + Cobimetinib IC50 (nM) | Synergistic Effect |
| A549 | KRAS-mutant Lung Cancer | >1000 | 250 | Yes[5] |
| HCT116 | KRAS-mutant Colorectal Cancer | >1000 | 120 | Yes[5] |
Table 3: In Vivo Pharmacodynamic and Efficacy of this compound in an HCT116 Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | pRSK Inhibition | DUSP6 and SPRY4 Inhibition |
| This compound (15 mg/kg, p.o.) | Single Dose | Not Reported | Partial (between 2 and 24h)[4] | Robust but transient[4] |
| This compound + Cobimetinib | Combination | Synergistic | Not Reported | Deeper and more sustained (max at 8h)[4] |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies of this compound.
Kinase Inhibition Assay
The inhibitory activity of this compound against BRAF and CRAF kinases was determined using a biochemical assay. Recombinant human BRAF and CRAF enzymes were incubated with the substrate MEK1 and a fixed concentration of ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for a specified time at room temperature. The amount of phosphorylated MEK1 was then quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA or HTRF). The IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation. Ki values were subsequently derived from the IC50 values using the Cheng-Prusoff equation.
Cellular Proliferation Assay
The anti-proliferative effects of this compound, alone and in combination with cobimetinib, were assessed in KRAS-mutant cancer cell lines (A549 and HCT116). Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a dose-response matrix of this compound and cobimetinib. After a 72-hour incubation period, cell viability was measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The IC50 values were determined from the dose-response curves, and synergy was evaluated using a suitable model, such as the Bliss independence or Loewe additivity model.
In Vivo HCT116 Xenograft Model
Female athymic nude mice were subcutaneously implanted with HCT116 human colorectal cancer cells. When tumors reached a predetermined size, the mice were randomized into treatment groups. This compound was administered orally (p.o.) as a single agent or in combination with the MEK inhibitor cobimetinib.[4] Tumor volumes were measured at regular intervals using calipers. For pharmacodynamic studies, tumors were harvested at various time points after dosing, and the levels of phosphorylated downstream effectors (e.g., pRSK) and the expression of MAPK pathway target genes (e.g., DUSP6, SPRY4) were analyzed by methods such as western blotting or quantitative real-time PCR (qRT-PCR) to assess pathway inhibition.[4]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental design of the in vivo studies.
Figure 1: this compound Mechanism of Action in the MAPK Pathway.
Figure 2: Experimental Workflow for the this compound In Vivo Xenograft Study.
Figure 3: Logical Progression of this compound Preclinical Development.
Conclusion
The preclinical data for this compound strongly support its development as a highly selective and potent pan-RAF inhibitor. Its ability to act synergistically with MEK inhibitors in KRAS-mutant cancer models, both in vitro and in vivo, highlights a promising therapeutic strategy. The favorable oral bioavailability and robust pharmacodynamic effects further underscore its potential as a clinical candidate for the treatment of cancers driven by the MAPK pathway. Further investigation in clinical settings is warranted to fully elucidate the therapeutic benefit of this compound in combination with MEK inhibitors for patients with KRAS-mutant tumors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
Methodological & Application
Application Notes and Protocols for GNE-9815, a Potent Pan-RAF Inhibitor
For Research Use Only
Introduction
GNE-9815 is a highly selective and orally bioavailable pan-RAF inhibitor, targeting a critical node in the RAS-RAF-MEK-ERK signaling pathway.[1] Dysregulation of this pathway is a frequent driver of cellular proliferation in various cancers, particularly those with KRAS mutations. This compound exhibits potent inhibitory activity against A-RAF, B-RAF, and C-RAF kinases.[1] Its unique pyridopyridazinone hinge-binding motif contributes to its remarkable kinase selectivity.[2][3][4] Notably, this compound demonstrates synergistic anti-tumor activity when used in combination with MEK inhibitors, such as cobimetinib, in KRAS-mutant cancer cell lines.[1][4][5] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
Biochemical Activity of this compound
| Target | Assay Format | This compound Kᵢ (nM) |
| C-RAF | Biochemical Kinase Assay | 0.062[1][5] |
| B-RAF | Biochemical Kinase Assay | 0.19[1][5] |
Cellular Activity of this compound
| Cell Line | Cancer Type | Mutation Status | Assay Format | Endpoint |
| A549 | Lung Carcinoma | KRAS Mutant | Cell Viability Assay | Synergistic activity with Cobimetinib[1][4][5] |
| HCT116 | Colorectal Carcinoma | KRAS Mutant | Cell Viability Assay | Synergistic activity with Cobimetinib[1][4][5] |
Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound acts by inhibiting the RAF kinase family, thereby blocking downstream signaling.
Caption: The RAS-RAF-MEK-ERK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
RAF Kinase Inhibition Assay (Biochemical)
This protocol describes a method to determine the in vitro inhibitory activity of this compound against RAF kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GNE-9815 in HCT116 and A549 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-9815 is a highly selective, orally bioavailable pan-RAF inhibitor that targets the RAS-RAF-MEK-ERK signaling pathway.[1] This pathway is frequently dysregulated in various cancers, including those with KRAS mutations. The HCT116 (colorectal carcinoma) and A549 (non-small cell lung carcinoma) cell lines, both of which harbor KRAS mutations, are valuable models for studying the efficacy of targeted therapies like this compound. These application notes provide an overview of the use of this compound in these cell lines, including its mechanism of action, and protocols for key experiments.
Mechanism of Action
This compound is a Type II kinase inhibitor that potently inhibits all three RAF isoforms (A-RAF, B-RAF, and C-RAF).[1] In cancer cells with activating KRAS mutations, the RAS protein is constitutively active, leading to the activation of downstream RAF kinases. This compound binds to and inhibits these RAF kinases, thereby blocking the phosphorylation of MEK and subsequent activation of ERK. This inhibition of the MAPK cascade ultimately leads to decreased cell proliferation and tumor growth.
Notably, this compound has demonstrated synergistic activity when used in combination with MEK inhibitors, such as cobimetinib, in KRAS mutant cancer cells.[1] This combination therapy leads to a more profound and sustained inhibition of the MAPK pathway, potentially overcoming resistance mechanisms.
Data Presentation
Biochemical Activity of this compound
| Target | Kᵢ (nM) |
| B-RAF | 0.19 |
| C-RAF | 0.062 |
Source: Information compiled from publicly available research data.[1]
In Vivo Pharmacodynamic Effects in HCT116 Xenograft Model
| Treatment | pRSK Inhibition | DUSP6 Inhibition | SPRY4 Inhibition |
| This compound (15 mg/kg, single dose) | Partial inhibition (between 2 and 24 hours) | Robust, transient inhibition | Robust, transient inhibition |
| This compound + Cobimetinib | - | Deeper inhibition (maximal at 8 hours) | Deeper inhibition (maximal at 8 hours) |
Source: Information compiled from publicly available research data.[1]
Mandatory Visualizations
Experimental Protocols
Cell Culture
-
Cell Lines: HCT116 (ATCC® CCL-247™) and A549 (ATCC® CCL-185™) cells.
-
Culture Medium:
-
HCT116: McCoy's 5A Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
A549: F-12K Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol provides a general framework. Optimal seeding density and incubation times should be determined empirically.
-
Cell Seeding:
-
Trypsinize and count HCT116 or A549 cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound and/or cobimetinib in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (e.g., DMSO) wells.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ values by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis
-
Cell Lysis:
-
Seed HCT116 or A549 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound and/or cobimetinib for the desired time (e.g., 2, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-RAF, p-MEK, p-ERK, p-RSK, DUSP6, SPRY4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Conclusion
This compound is a potent pan-RAF inhibitor with significant potential for the treatment of KRAS-mutant cancers, particularly in combination with MEK inhibitors. The protocols provided here offer a foundation for researchers to investigate the effects of this compound in the HCT116 and A549 cell lines. Further investigation is warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient selection.
References
Application Notes and Protocols for GNE-9815 Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-9815 is a potent and highly selective, orally bioavailable pan-RAF inhibitor. It targets the RAS-RAF-MEK-ERK signaling cascade, also known as the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various human cancers.[1] Preclinical studies have demonstrated that this compound, particularly in combination with MEK inhibitors like cobimetinib, exhibits synergistic activity in KRAS mutant cancer models, such as those using the HCT116 colorectal carcinoma cell line.[2][3] This document provides a detailed protocol for establishing and utilizing an HCT116 xenograft mouse model to evaluate the in vivo efficacy of this compound as a single agent and in combination with cobimetinib.
Signaling Pathway of Interest: RAS-RAF-MEK-ERK Cascade
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in genes like KRAS and BRAF can lead to constitutive activation of this pathway, driving tumorigenesis. This compound acts by inhibiting all three RAF isoforms (A-RAF, B-RAF, and C-RAF), thereby blocking downstream signaling to MEK and ERK. The combination with a MEK inhibitor like cobimetinib provides a dual blockade of the pathway, potentially leading to a more profound and durable anti-tumor response.[1][2]
Caption: RAS-RAF-MEK-ERK signaling pathway with points of inhibition by this compound and cobimetinib.
Experimental Design and Workflow
A typical preclinical study to evaluate this compound in a xenograft model involves several key stages, from cell culture to data analysis. The workflow is designed to assess the anti-tumor efficacy, tolerability, and pharmacodynamic effects of the treatment.
Caption: Experimental workflow for the this compound HCT116 xenograft mouse model study.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for the experimental protocol.
Table 1: Cell Culture and Implantation
| Parameter | Value |
| Cell Line | HCT116 (Human Colorectal Carcinoma) |
| Growth Medium | McCoy's 5A Medium + 10% FBS + 1% Pen/Strep |
| Culture Conditions | 37°C, 5% CO₂ |
| Cell Harvest | 70-80% confluency |
| Implantation Mix | 1 x 10⁷ cells in 100 µL (1:1 with Matrigel) |
| Injection Route | Subcutaneous (right flank) |
| Mouse Strain | Female Athymic Nude or NOD/SCID mice, 6-8 weeks old |
Table 2: Treatment Protocol
| Parameter | This compound | Cobimetinib |
| Dose | 15 mg/kg | 5 mg/kg |
| Vehicle | 0.5% Methylcellulose + 0.2% Tween 80 in water | 0.5% Methylcellulose + 0.2% Tween 80 in water |
| Route | Oral (p.o.) | Oral (p.o.) |
| Frequency | Once daily (QD) | Once daily (QD) |
| Volume | 100 µL | 100 µL |
| Duration | 21-28 days or until endpoint | 21-28 days or until endpoint |
Detailed Experimental Protocols
HCT116 Cell Culture
-
Thawing and Seeding: Rapidly thaw a cryovial of HCT116 cells in a 37°C water bath. Transfer the cells to a T-75 flask containing 15 mL of pre-warmed McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO₂.[5]
-
Subculturing: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet and seed into new flasks at a 1:3 to 1:6 split ratio.[2]
Xenograft Implantation
-
Cell Preparation: Harvest HCT116 cells during their exponential growth phase. Perform a cell count using a hemocytometer and assess viability with Trypan Blue (viability should be >95%).
-
Implantation Suspension: Centrifuge the required number of cells and resuspend the pellet in a cold 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10⁸ cells/mL.[6]
-
Injection: Anesthetize 6-8 week old female athymic nude mice. Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.[6]
Tumor Monitoring and Treatment
-
Tumor Measurement: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[7][8][9]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the required treatment groups (e.g., Vehicle, this compound, Cobimetinib, this compound + Cobimetinib).
-
Drug Administration: Prepare fresh dosing solutions daily. Administer this compound (15 mg/kg) and/or cobimetinib (5 mg/kg) via oral gavage once daily.[1][10][11] The vehicle group should receive the same volume of the vehicle solution.
-
Monitoring: Record the body weight of each mouse twice weekly as an indicator of general health and treatment tolerance.
Endpoint and Tissue Collection
-
Euthanasia: Euthanize the mice when tumors reach the predetermined endpoint (e.g., 2000 mm³), or if there are signs of significant toxicity (e.g., >20% body weight loss).
-
Tissue Harvest: At the endpoint, collect blood samples via cardiac puncture for pharmacokinetic analysis if required. Excise the tumors, measure their final weight and volume, and divide them for different analyses.
-
Sample Processing:
Pharmacodynamic Analysis
-
Western Blot:
-
Homogenize the frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.[12][14]
-
Determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Probe the membrane with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, p-MEK) and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunohistochemistry (IHC):
-
Section the paraffin-embedded tumor tissues (4-5 µm).
-
Perform deparaffinization, rehydration, and antigen retrieval.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate the sections with primary antibodies (e.g., Ki-67 for proliferation, p-ERK for pathway activity).
-
Apply a secondary antibody and a detection system (e.g., DAB), and counterstain with hematoxylin.
-
Analyze the stained slides under a microscope to assess protein expression and localization within the tumor.[16][17]
-
Conclusion
This detailed protocol provides a comprehensive framework for conducting in vivo studies to evaluate the efficacy of the pan-RAF inhibitor this compound in an HCT116 xenograft mouse model. The combination with the MEK inhibitor cobimetinib is of particular interest for overcoming potential resistance mechanisms and achieving a more robust anti-tumor response in KRAS mutant colorectal cancer. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data to support the preclinical development of this compound.
References
- 1. 2.5. Human Colon Cancer HCT116 Cell Culture [bio-protocol.org]
- 2. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 3. elabscience.com [elabscience.com]
- 4. encodeproject.org [encodeproject.org]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MEK inhibitors cobimetinib and trametinib, regressed a gemcitabine-resistant pancreatic-cancer patient-derived orthotopic xenograft (PDOX) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational modeling of drug response identifies mutant-specific constraints for dosing panRAF and MEK inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Extraction from Mice Xenograft Tumor [bio-protocol.org]
- 13. 2.13. Immunohistochemical Analysis in Tumor Xenografts [bio-protocol.org]
- 14. reddit.com [reddit.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
GNE-9815 solubility and preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-9815 is a potent and highly selective, orally bioavailable, type II pan-RAF kinase inhibitor. It targets all three RAF isoforms (A-RAF, B-RAF, and C-RAF), which are critical components of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver in many human cancers, particularly those with KRAS mutations.[1][3] this compound has demonstrated synergistic anti-tumor activity when used in combination with MEK inhibitors, such as cobimetinib, in KRAS-mutant cancer models.[3][4] Its favorable physicochemical properties, including satisfactory solubility, make it a valuable tool for investigating RAF biology and developing novel cancer therapeutics.[3][4]
Physicochemical Properties and Solubility
Table 1: this compound Kinase Inhibition Profile
| Target Kinase | Ki (nM) |
| C-RAF | 0.062 |
| B-RAF | 0.19 |
| Data sourced from publicly available research.[1] |
Preparation of this compound in DMSO
This protocol provides a general procedure for the preparation of this compound stock solutions and their use in cell culture experiments.
Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Sonicator (optional)
Protocol for Preparation of a 10 mM Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 0.5 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Solubilization: Vortex the solution vigorously for several minutes to aid dissolution. If necessary, briefly sonicate the solution in a water bath to ensure complete solubilization. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol for Dilution into Aqueous Media
To avoid precipitation of this compound in aqueous cell culture media, it is crucial to perform serial dilutions correctly. The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.1%, as higher concentrations can be toxic to cells.[5]
-
Intermediate Dilutions: Perform initial serial dilutions of the high-concentration DMSO stock solution in DMSO to achieve intermediate concentrations.
-
Final Dilution: Add the final, diluted DMSO sample to the pre-warmed cell culture medium and mix immediately and thoroughly. For example, to achieve a final concentration of 10 µM this compound with 0.1% DMSO, add 1 µL of a 10 mM stock solution to 1 mL of medium.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the inhibitor.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting the kinase activity of RAF proteins. In KRAS-mutant cancers, the constitutively active RAS protein signals downstream to activate RAF, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates ERK, leading to the regulation of transcription factors that drive cell proliferation, survival, and differentiation. By inhibiting RAF, this compound blocks this signaling cascade.
The combination of this compound with a MEK inhibitor like cobimetinib provides a more profound and durable inhibition of the MAPK pathway, addressing potential feedback mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: GNE-9815 and Cobimetinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the combination therapy of GNE-9815, a potent and highly selective pan-RAF inhibitor, and cobimetinib, a MEK inhibitor. This combination has demonstrated synergistic anti-tumor activity in preclinical models of KRAS mutant cancers, a challenging therapeutic target. The rationale for this combination lies in the vertical inhibition of the MAPK/ERK signaling pathway, a critical driver of cell proliferation and survival in many cancers. This compound targets the RAF kinases (A-RAF, B-RAF, and C-RAF), while cobimetinib inhibits the downstream MEK1 and MEK2 enzymes. This dual blockade leads to a more profound and sustained inhibition of the pathway, overcoming potential resistance mechanisms.
These protocols are based on preclinical studies and are intended to guide researchers in the evaluation of this promising combination therapy.
Signaling Pathway
The combination of this compound and cobimetinib targets two key nodes in the RAS-RAF-MEK-ERK (MAPK) signaling cascade. Upon activation by upstream signals such as growth factors, RAS activates RAF kinases. This compound inhibits RAF, preventing the phosphorylation and activation of MEK. Cobimetinib directly inhibits MEK, preventing the phosphorylation and activation of ERK. The dual inhibition leads to a robust blockade of downstream signaling, ultimately inhibiting cell proliferation and promoting apoptosis.
Caption: Dual inhibition of the MAPK pathway by this compound and cobimetinib.
Quantitative Data
In Vitro Kinase Inhibition
This compound is a potent inhibitor of both C-RAF and B-RAF kinases.
| Kinase | Ki (nM) |
| C-RAF | 0.062 |
| B-RAF | 0.19 |
In Vitro Cell Viability
The combination of this compound and cobimetinib has shown synergistic effects in KRAS mutant cancer cell lines.
| Cell Line | IC50 (this compound alone) (µM) | IC50 (Cobimetinib alone) (µM) | Combination Effect |
| A549 (KRAS G12S) | >10 | ~1 | Synergistic |
| HCT116 (KRAS G13D) | >10 | ~0.5 | Synergistic |
Note: Specific IC50 values for the combination are not publicly available and would need to be determined empirically.
In Vivo Pharmacodynamics in HCT116 Xenograft Model
The combination of this compound and cobimetinib leads to a more profound and sustained inhibition of MAPK pathway signaling in vivo.
| Treatment Group | Time Point | pERK Inhibition (%) | DUSP6 mRNA Inhibition (%) | SPRY4 mRNA Inhibition (%) |
| This compound (15 mg/kg) | 2h | ~50 | ~80 | ~70 |
| This compound (15 mg/kg) | 8h | ~40 | ~70 | ~60 |
| This compound (15 mg/kg) | 24h | ~20 | ~40 | ~30 |
| Cobimetinib (5 mg/kg) | 8h | ~90 | ~95 | ~95 |
| Combination | 8h | >95 | >98 | >98 |
| Combination | 24h | ~80 | ~90 | ~85 |
Data are estimations based on published graphical representations and demonstrate the trend of pathway inhibition.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and cobimetinib, alone and in combination, on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cobimetinib (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and cobimetinib in culture medium. For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values for single agents and assess synergy for the combination using appropriate software (e.g., CompuSyn).
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for MAPK Pathway Modulation
This protocol is for assessing the phosphorylation status of key proteins in the MAPK pathway following treatment with this compound and cobimetinib.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Cobimetinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, cobimetinib, or the combination for the desired time (e.g., 2, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Acquire images using a suitable imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., Actin).
In Vivo HCT116 Xenograft Model
This protocol describes a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of the this compound and cobimetinib combination.
Materials:
-
HCT116 human colorectal carcinoma cells
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
This compound formulation for oral gavage
-
Cobimetinib formulation for oral gavage
-
Calipers
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant 5 x 10^6 HCT116 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Treatment Initiation: When tumors reach a mean volume of approximately 200 mm³, randomize mice into treatment groups (e.g., Vehicle, this compound, Cobimetinib, Combination).
-
Dosing: Administer drugs via oral gavage at the desired doses and schedule (e.g., daily).
-
Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Pharmacodynamic Analysis (Optional): At specified time points after the last dose, collect tumor samples for analysis of MAPK pathway biomarkers (e.g., pERK, DUSP6, SPRY4) by Western blot or qRT-PCR.
-
Endpoint: Continue treatment for a specified duration or until tumors reach a predetermined endpoint.
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Caption: Workflow for the in vivo HCT116 xenograft study.
Disclaimer
These application notes and protocols are intended for research purposes only and should be performed by trained professionals in a laboratory setting. The specific concentrations, incubation times, and other parameters may need to be optimized for different cell lines and experimental conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Application Notes and Protocols for Western Blot Analysis of Phosphorylated ERK (pERK) Following GNE-9815 Treatment
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to analyze the levels of phosphorylated ERK (pERK1/2) in cell lysates after treatment with GNE-9815, a potent and selective pan-RAF inhibitor.
Introduction
The Ras-Raf-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical cellular cascade that regulates processes such as cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[1] this compound is a Type II pan-RAF inhibitor that demonstrates exquisite kinase selectivity.[2][3][4][5] By inhibiting RAF kinases (ARAF, BRAF, and CRAF), this compound blocks the downstream phosphorylation of MEK and subsequently ERK. Therefore, measuring the levels of phosphorylated ERK (pERK) is a reliable method for assessing the inhibitory activity of this compound on the MAPK pathway.[1]
This document provides a comprehensive protocol for performing a Western blot to quantify the change in pERK levels in response to this compound treatment.
Signaling Pathway Overview
The diagram below illustrates the canonical ERK signaling pathway and the point of inhibition by this compound. Growth factor binding to a receptor tyrosine kinase (RTK) activates Ras, which in turn recruits and activates RAF kinases. Activated RAF phosphorylates and activates MEK, which then phosphorylates and activates ERK. Phosphorylated ERK (pERK) can then translocate to the nucleus to regulate gene expression, leading to various cellular responses. This compound directly inhibits the kinase activity of RAF.
Caption: MAPK signaling pathway with this compound inhibition point.
Experimental Protocols
Materials and Reagents
-
Cell Culture: Appropriate cell line (e.g., HCT116, A549) and corresponding culture medium.
-
This compound: Stock solution in DMSO.
-
Stimulant (Optional): e.g., Epidermal Growth Factor (EGF).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer.
-
Western Blot: PVDF or nitrocellulose membranes, transfer buffer, blocking buffer (5% BSA or non-fat milk in TBST), TBST (Tris-buffered saline with 0.1% Tween-20).
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-ERK1/2 (p44/42 MAPK) antibody.
-
Primary Antibody: Rabbit or Mouse anti-total ERK1/2 antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Equipment: Cell culture incubator, electrophoresis apparatus, Western blot transfer system, imaging system for chemiluminescence detection.
Experimental Workflow
The overall workflow for the Western blot analysis is depicted below.
Caption: Western blot experimental workflow.
Step-by-Step Protocol
1. Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 1-4 hours).[1]
-
If required, stimulate the ERK pathway with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) prior to cell lysis.[1]
2. Cell Lysis and Protein Quantification
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.[1]
-
Add 100-150 µL of ice-cold RIPA buffer (with protease and phosphatase inhibitors) to each well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration for all samples with lysis buffer and 2x Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel (e.g., 10% or 4-12% gradient gel).
-
Run the gel at 100-120V until the dye front reaches the bottom.[6]
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunodetection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically diluted 1:1000 to 1:2000 in 5% BSA/TBST) overnight at 4°C.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically diluted 1:5000 to 1:10,000 in 5% BSA/TBST) for 1 hour at room temperature.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[1]
5. Stripping and Re-probing for Total ERK
-
To normalize for protein loading, the same membrane should be probed for total ERK.
-
Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.[7]
-
Wash the membrane thoroughly with TBST.
-
Re-block the membrane and repeat the immunodetection steps (4) using the anti-total ERK1/2 antibody.
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the pERK band should be normalized to the intensity of the total ERK band for each sample. This ratio is then compared across the different treatment conditions. Treatment with this compound is expected to result in a dose-dependent decrease in the levels of phosphorylated ERK1/2, while the levels of total ERK1/2 should remain relatively constant.[1]
Table 1: Densitometry Analysis of pERK and Total ERK Levels
| Treatment Group | This compound Conc. (nM) | pERK Band Intensity | Total ERK Band Intensity | Normalized pERK/Total ERK Ratio | % Inhibition (Relative to Vehicle) |
| Vehicle Control | 0 | Value | Value | Value | 0% |
| This compound | 10 | Value | Value | Value | Value |
| This compound | 50 | Value | Value | Value | Value |
| This compound | 100 | Value | Value | Value | Value |
| This compound | 500 | Value | Value | Value | Value |
Note: This table serves as a template for data presentation. Actual values will be obtained from experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with GNE-9815
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-9815 is a potent and highly selective, orally bioavailable pan-RAF inhibitor. It targets the RAF kinases (A-RAF, B-RAF, and C-RAF), which are key components of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway.[1] Dysregulation of this pathway is a frequent driver of cellular proliferation and survival in many human cancers, particularly those with KRAS mutations.[1][2] this compound has demonstrated synergistic anti-tumor activity when used in combination with MEK inhibitors, such as cobimetinib, in KRAS-mutant cancer cell lines, including A549 (non-small cell lung cancer) and HCT116 (colorectal carcinoma).[3][4]
These application notes provide detailed protocols for assessing the effects of this compound on cell viability, both as a single agent and in combination with other inhibitors. The provided methodologies for common cell viability assays, such as MTT, Crystal Violet, and CellTiter-Glo®, will enable researchers to quantitatively evaluate the efficacy of this compound in relevant cancer cell models.
Mechanism of Action: The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical intracellular signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis.[4] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals like growth factors. This leads to the activation of the small GTPase RAS. Activated RAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1 and MEK2. Activated MEK then phosphorylates and activates ERK1 and ERK2, which can then phosphorylate a multitude of downstream substrates, including transcription factors such as c-Myc and Ets-1, leading to changes in gene expression that promote cell proliferation and survival.[1][4]
This compound, as a pan-RAF inhibitor, blocks the kinase activity of A-RAF, B-RAF, and C-RAF, thereby inhibiting the downstream signaling cascade. This leads to a reduction in cell proliferation and viability in cancer cells that are dependent on this pathway.
Data Presentation
The following tables are templates for summarizing the quantitative data from cell viability assays with this compound. Specific IC50 and Combination Index (CI) values from internal or future experiments should be populated in these tables for a clear comparison of the compound's activity.
Table 1: Single Agent IC50 Values of this compound and Cobimetinib
| Cell Line | Compound | IC50 (µM) |
| A549 | This compound | Data |
| Cobimetinib | Data | |
| HCT116 | This compound | Data |
| Cobimetinib | Data |
Note: IC50 values represent the concentration of the compound that inhibits 50% of cell growth. This data was not publicly available in a structured format in the performed searches.
Table 2: Combination Effects of this compound and Cobimetinib
| Cell Line | This compound Conc. (µM) | Cobimetinib Conc. (µM) | Combination Index (CI) | Synergy Interpretation |
| A549 | Data | Data | Data | Synergistic/Additive/Antagonistic |
| Data | Data | Data | Synergistic/Additive/Antagonistic | |
| HCT116 | Data | Data | Data | Synergistic/Additive/Antagonistic |
| Data | Data | Data | Synergistic/Additive/Antagonistic |
Note: The Combination Index (CI) is used to quantify the interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. This data was not publicly available in a structured format in the performed searches.
Experimental Protocols
The following are detailed protocols for commonly used cell viability assays to evaluate the efficacy of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
A549 or HCT116 cells
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cobimetinib (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and/or cobimetinib in complete culture medium from the DMSO stock solutions. The final DMSO concentration should be kept below 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the drugs. Include vehicle control (medium with DMSO) and untreated control wells.
-
For combination studies, a matrix of concentrations for both drugs should be prepared.
-
-
Incubation:
-
Incubate the plate for 72 hours (or a desired time point) at 37°C with 5% CO₂.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values using a non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
-
Protocol 2: Crystal Violet Staining Assay
This assay is used to determine cell viability by staining the adherent cells.
Materials:
-
A549 or HCT116 cells
-
Complete culture medium
-
This compound and/or Cobimetinib
-
96-well clear flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Methanol (for fixing)
-
Crystal Violet solution (0.5% in 25% methanol)
-
33% Acetic acid (for solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Fixation:
-
Carefully aspirate the medium from the wells.
-
Gently wash the cells twice with 200 µL of PBS.
-
Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature to fix the cells.
-
-
Staining:
-
Remove the methanol and add 50 µL of Crystal Violet solution to each well.
-
Incubate for 20 minutes at room temperature.
-
-
Washing:
-
Gently wash the plate with tap water until the water runs clear.
-
Invert the plate on a paper towel to dry completely.
-
-
Solubilization:
-
Add 100 µL of 33% acetic acid to each well to solubilize the stain.
-
Shake the plate on an orbital shaker for 15-30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis:
-
Analyze the data as described in the MTT assay protocol.
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This is a homogeneous assay that quantifies ATP, an indicator of metabolically active cells.
Materials:
-
A549 or HCT116 cells
-
Complete culture medium
-
This compound and/or Cobimetinib
-
96-well opaque-walled plates (for luminescence)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol, using opaque-walled plates.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Reagent Addition:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Lysis and Signal Stabilization:
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Analyze the data as described in the MTT assay protocol to determine cell viability, IC50 values, and combination effects.
-
Conclusion
This compound is a valuable tool for investigating the role of the RAF-MEK-ERK pathway in cancer cell proliferation and survival. The protocols provided here offer robust and reliable methods for assessing the cytotoxic and synergistic effects of this compound in combination with other targeted therapies. Careful execution of these assays and thorough data analysis will provide critical insights into the therapeutic potential of this compound for the treatment of KRAS-mutant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Combined pan-RAF and MEK inhibition overcomes multiple resistance mechanisms to selective RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating GNE-9815 Synergy with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects of GNE-9815, a potent and highly selective pan-RAF inhibitor, when used in combination with other kinase inhibitors, particularly the MEK inhibitor cobimetinib, for the treatment of KRAS mutant cancers. Detailed protocols for key experiments are provided to enable researchers to replicate and build upon these findings.
Introduction
This compound is a Type II pan-RAF inhibitor that has demonstrated significant potential in targeting cancers with mutations in the RAS/RAF signaling pathway.[1][2][3] The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][4][5] Mutations in genes such as KRAS are common drivers of oncogenesis, leading to constitutive activation of this pathway.[6] this compound, in combination with MEK inhibitors like cobimetinib, offers a dual-targeting strategy to more effectively suppress this hyperactive signaling and inhibit tumor growth.[1][2][3][7]
Synergy of this compound with Cobimetinib
The combination of this compound and the MEK inhibitor cobimetinib has been shown to exert synergistic anti-tumor effects in preclinical models of KRAS mutant cancers. This synergy is attributed to the vertical inhibition of the MAPK pathway at two critical nodes: RAF and MEK.
Quantitative Analysis of Synergy
While specific combination index (CI) values for the this compound and cobimetinib combination are not publicly available, the synergistic activity has been demonstrated in KRAS mutant A549 and HCT116 cancer cell lines.[2][3] The following table summarizes the inhibitory activity of this compound.
| Compound | Target | Inhibitory Activity (Ki) |
| This compound | BRAF | 0.19 nM[6] |
| CRAF | 0.062 nM[6] |
Table 1: Inhibitory activity of this compound against RAF kinases.
In vivo studies using an HCT116 xenograft mouse model have shown that the combination of this compound and cobimetinib leads to significant tumor growth inhibition and synergistic modulation of the MAPK pathway.[1][2][3][7]
Signaling Pathway
The synergistic action of this compound and cobimetinib is centered on the inhibition of the MAPK/ERK signaling cascade.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the synergy of this compound with other kinase inhibitors.
In Vitro Cell Viability Assay
This protocol describes how to assess the synergistic effect of this compound and cobimetinib on the viability of KRAS mutant cancer cell lines.
Materials:
-
KRAS mutant cancer cell lines (e.g., HCT116, A549)
-
This compound
-
Cobimetinib
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116, F-12K for A549)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare a dose-response matrix of this compound and cobimetinib. A 7x7 matrix is recommended, with concentrations ranging from 0.1 nM to 10 µM for each compound.
-
Add the drug combinations to the wells. Include wells with single agents and a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine synergy using a suitable model (e.g., Bliss independence or Chou-Talalay method).
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound and cobimetinib in a mouse xenograft model.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
HCT116 cells
-
Matrigel
-
This compound formulation for oral administration
-
Cobimetinib formulation for oral administration
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously implant 5 x 10^6 HCT116 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound alone, cobimetinib alone, this compound + cobimetinib).
-
Administer this compound (e.g., 15 mg/kg, daily) and cobimetinib (e.g., 5 mg/kg, daily) orally according to the predetermined schedule.
-
Measure tumor volume with calipers and record the body weight of the mice 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
-
Analyze tumor growth inhibition and assess for synergistic effects.
Pharmacodynamic Analysis
This protocol is for assessing the modulation of the MAPK pathway in tumor samples from the xenograft study.
Materials:
-
Excised tumor tissues
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-DUSP6, anti-SPRY4)
-
Secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Homogenize tumor tissues in lysis buffer and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the levels of protein expression and phosphorylation.
Conclusion
The combination of this compound and cobimetinib represents a promising therapeutic strategy for KRAS mutant cancers by achieving a more profound and sustained inhibition of the MAPK signaling pathway. The provided protocols offer a framework for researchers to further investigate this synergy and explore other potential combination therapies involving this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
GNE-9815: A Potent and Selective pan-RAF Inhibitor for Investigating RAF Dimer Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-9815 is a highly selective, orally bioavailable, type II pan-RAF inhibitor developed for the investigation of RAF kinase signaling, particularly in the context of KRAS mutant cancers.[1][2][3] RAF kinases (ARAF, BRAF, CRAF) are central components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in human cancers.[4] While first-generation RAF inhibitors have shown efficacy in BRAF V600E mutant melanomas, they can paradoxically activate the MAPK pathway in RAS mutant cancers by promoting RAF dimerization. This compound, as a pan-RAF inhibitor, has been designed to overcome this limitation and has demonstrated synergistic anti-tumor activity when used in combination with MEK inhibitors, such as cobimetinib.[2][5] These application notes provide detailed protocols for utilizing this compound as a chemical probe to study RAF dimer inhibition and its effects on the MAPK pathway.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | BRAF | CRAF | Cell Line | This compound IC₅₀ (nM) | This compound + Cobimetinib IC₅₀ (nM) |
| Kᵢ (nM) | 0.19[1][3] | 0.062[1][3] | |||
| Cellular IC₅₀ | A549 (KRAS mutant) | >1000 | 110[2] | ||
| HCT116 (KRAS mutant) | >1000 | 33[2] |
In Vivo Pharmacokinetics of this compound in Mice
| Route | Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |
| IV | 1 | 1.3 | 280 | 240 | 69 | 1.1 |
| PO | 5 | 1.5 | 200 | 450 |
Data compiled from publicly available literature.[3]
Signaling Pathway and Mechanism of Action
This compound functions as a type II inhibitor, binding to the "DFG-out" conformation of the RAF kinase domain. This binding mode is crucial for its pan-RAF activity and its ability to inhibit the RAF dimers that are prevalent in RAS-driven cancers. In contrast to type I inhibitors, which can promote dimerization, this compound effectively shuts down signaling from these dimeric complexes.
Caption: MAPK signaling pathway and points of inhibition by this compound and Cobimetinib.
Experimental Protocols
Protocol 1: Biochemical RAF Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro potency of this compound against RAF kinases.
Materials:
-
Recombinant human BRAF and CRAF enzymes
-
MEK1 (kinase-dead) substrate
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 2.5 µL of the diluted this compound or DMSO vehicle to the wells of a 384-well plate.
-
Add 2.5 µL of RAF enzyme (BRAF or CRAF) to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing MEK1 substrate and ATP.
-
Incubate the reaction for 1 hour at room temperature.
-
Stop the reaction and detect kinase activity by measuring ADP production using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the biochemical RAF kinase inhibition assay.
Protocol 2: Cellular MAPK Pathway Inhibition Assay
This protocol describes how to assess the effect of this compound on MAPK pathway signaling in cancer cell lines.
Materials:
-
KRAS mutant cancer cell lines (e.g., A549, HCT116)
-
Cell culture medium and supplements
-
This compound and Cobimetinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, Cobimetinib, or the combination for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the extent of pathway inhibition.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[1]
Materials:
-
Female NCR nude mice (6-8 weeks old)
-
HCT116 human colorectal carcinoma cells
-
Matrigel
-
This compound and Cobimetinib formulations for oral gavage
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously implant HCT116 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 150-200 mm³.
-
Randomize mice into treatment groups (e.g., vehicle, this compound alone, Cobimetinib alone, this compound + Cobimetinib).
-
Administer drugs daily via oral gavage. A representative dose for this compound is 15 mg/kg.[1]
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for MAPK pathway markers).
Caption: Workflow for an in vivo tumor xenograft study.
Conclusion
This compound is a valuable tool for studying RAF signaling in cancers with aberrant MAPK pathway activation, particularly those driven by KRAS mutations. Its high selectivity and ability to inhibit RAF dimers make it a superior probe compared to earlier generation RAF inhibitors for this purpose. The provided protocols offer a starting point for researchers to investigate the biochemical and cellular effects of this compound and to evaluate its in vivo efficacy, especially in combination with MEK inhibitors.
References
Troubleshooting & Optimization
GNE-9815 Technical Support Center: Optimizing In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GNE-9815 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, orally bioavailable pan-RAF inhibitor. It targets the RAF kinases (A-RAF, B-RAF, and C-RAF), which are key components of the RAS-RAF-MEK-ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cellular processes like proliferation, differentiation, and survival. In many cancers, particularly those with KRAS mutations, this pathway is constitutively active. This compound works by inhibiting the kinase activity of RAF proteins, thereby blocking downstream signaling to MEK and ERK.
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound is particularly effective in cancer cell lines harboring KRAS mutations, such as A549 (non-small cell lung cancer) and HCT116 (colorectal cancer). Its efficacy is significantly enhanced when used in combination with a MEK inhibitor, like cobimetinib, due to synergistic effects in suppressing the MAPK pathway.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Gentle warming and vortexing may be required to ensure complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the recommended starting concentration range for in vitro experiments?
Troubleshooting Guides
Issue 1: Low or No Efficacy of this compound as a Single Agent
Possible Cause: In KRAS-mutant cancers, feedback mechanisms can limit the effectiveness of single-agent RAF inhibition.
Solution:
-
Combination Therapy: this compound has demonstrated strong synergistic activity when combined with a MEK inhibitor, such as cobimetinib. This dual blockade of the MAPK pathway can overcome adaptive resistance. It is highly recommended to test this compound in combination with a MEK inhibitor.
-
Cell Line Characterization: Confirm the KRAS mutation status of your cell line. The efficacy of this compound is most pronounced in KRAS-mutant backgrounds.
Issue 2: Paradoxical Activation of the MAPK Pathway
Possible Cause: Some RAF inhibitors can cause a paradoxical increase in ERK phosphorylation in wild-type BRAF cells. This occurs because the inhibitor can promote the dimerization and transactivation of RAF proteins.
Solution:
-
Monitor p-ERK Levels: When first establishing your experimental system, it is crucial to perform a dose-response and time-course experiment and measure the levels of phosphorylated ERK (p-ERK) by Western blot. Look for an increase in p-ERK at certain concentrations of this compound.
-
Use Appropriate Cell Lines: Be aware of the BRAF status of your cell lines. Paradoxical activation is more likely to occur in cells with wild-type BRAF.
-
Combination with a MEK inhibitor: Co-treatment with a MEK inhibitor can effectively abrogate the effects of paradoxical RAF activation.
Issue 3: Compound Precipitation in Cell Culture Media
Possible Cause: this compound has limited aqueous solubility. Adding a concentrated DMSO stock directly to the media can cause the compound to precipitate.
Solution:
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in serum-free media before adding it to your final culture volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low (ideally ≤ 0.1%) to maintain compound solubility and minimize solvent toxicity.
-
Pre-warm Media: Pre-warm the cell culture media to 37°C before adding the this compound solution.
-
Gentle Mixing: Add the this compound solution to the media while gently swirling to ensure rapid and uniform distribution.
Quantitative Data Summary
| Parameter | Value | Cell Lines | Reference |
| Ki (C-RAF) | 0.062 nM | N/A (Biochemical Assay) | N/A |
| Ki (B-RAF) | 0.19 nM | N/A (Biochemical Assay) | N/A |
| Synergistic Partner | Cobimetinib (MEK inhibitor) | A549, HCT116 | |
| In Vivo Efficacy (with Cobimetinib) | Tumor growth inhibition | HCT116 xenograft model |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Seed cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound (and cobimetinib if applicable) in cell culture media. A recommended starting concentration range for this compound is 1 nM to 10 µM.
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the inhibitor(s). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition: Add 10-20 µL of MTT (5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well and gently shake to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot for p-ERK Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (with or without a MEK inhibitor) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize the p-ERK signal, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Densitometry Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound on RAF.
Caption: General experimental workflow for evaluating this compound in vitro.
Caption: Troubleshooting guide for paradoxical activation of the MAPK pathway.
Potential off-target effects of GNE-9815
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of GNE-9815.
Frequently Asked Questions (FAQs)
Q1: What is the known kinase selectivity of this compound?
A1: this compound is a highly selective, potent, type II pan-RAF kinase inhibitor.[1][2][3][4] In a comprehensive kinase panel, this compound demonstrated exceptional selectivity.
Q2: How was the kinase selectivity of this compound determined?
A2: The selectivity of this compound was assessed using a broad panel of kinase assays. One key study screened this compound at a concentration of 0.1 μM against a panel of 223 kinases and observed no significant inhibition (defined as >70% inhibition) of any kinases other than the intended RAF kinase targets.[1] This high degree of selectivity is attributed to its unique pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif which makes minimal polar contacts with the kinase hinge region.[1][2][3][4]
Q3: What are the on-target effects of this compound?
A3: this compound is a pan-RAF inhibitor, meaning it targets all three members of the RAF kinase family: A-RAF, B-RAF, and C-RAF. These kinases are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. This compound has been shown to have synergistic anti-tumor activity when combined with MEK inhibitors, such as cobimetinib, in KRAS mutant cancer models.[1][2]
Kinase Selectivity Profile of this compound
| Parameter | Value | Reference |
| Screening Concentration | 0.1 μM | [1] |
| Number of Kinases Screened | 223 | [1] |
| Off-Target Inhibition >70% | None observed | [1] |
Troubleshooting Guide: Unexpected Experimental Results
Even with highly selective inhibitors, unexpected experimental outcomes can occur. This guide provides a structured approach to troubleshooting these situations.
Scenario 1: I am observing a cellular phenotype that is not consistent with RAF inhibition. Could this be an off-target effect of this compound?
While this compound is highly selective, it's essential to systematically investigate unexpected results.
-
Step 1: Confirm On-Target Engagement. Before exploring off-target effects, verify that this compound is inhibiting its intended targets in your experimental system.
-
Recommended Experiment: Perform a Western blot to analyze the phosphorylation status of downstream effectors of the RAF-MEK-ERK pathway, such as MEK and ERK. A decrease in p-MEK and p-ERK levels upon this compound treatment would confirm on-target activity.
-
-
Step 2: Consider the Cellular Context. The cellular environment can influence inhibitor activity.
-
Questions to Consider:
-
Are there any known feedback loops in the signaling pathway you are studying that could be activated upon RAF inhibition?
-
Could the observed phenotype be a result of inhibiting a specific RAF isoform (A-RAF, B-RAF, or C-RAF) that has a unique function in your cell type?
-
-
-
Step 3: Investigate Potential Off-Targets. If on-target engagement is confirmed and the cellular context does not explain the results, you may consider investigating potential off-target effects.
-
Recommended Experiments:
-
Kinase Profiling: Screen this compound against a broad panel of kinases at various concentrations.
-
Chemical Proteomics: Use affinity-based methods to identify proteins that bind to this compound in your cellular lysates.
-
-
Scenario 2: My results with this compound differ from published data.
-
Step 1: Verify Compound Integrity and Concentration. Ensure the purity and concentration of your this compound stock.
-
Step 2: Compare Experimental Protocols. Carefully compare your experimental setup with the published methodology, paying close attention to:
-
Cell line identity and passage number
-
Treatment duration and dosage
-
Assay conditions (e.g., serum concentration in media)
-
-
Step 3: Contact the Authors. If discrepancies persist, consider reaching out to the authors of the published study for clarification.
Experimental Protocols
1. Western Blot for On-Target Engagement
-
Objective: To confirm that this compound is inhibiting the RAF-MEK-ERK signaling pathway.
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose range of this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Kinase Profiling for Off-Target Identification
-
Objective: To identify potential off-target kinases of this compound.
-
Methodology: This is typically performed as a fee-for-service by specialized companies. The general workflow is as follows:
-
Provide a sample of this compound at a known concentration.
-
The service provider will screen the compound against a large panel of purified, active kinases (e.g., >400 kinases).
-
The activity of each kinase is measured in the presence of this compound, and the percent inhibition is calculated.
-
The results are provided as a list of kinases and their corresponding inhibition values at the tested concentration.
-
3. Chemical Proteomics for Unbiased Off-Target Discovery
-
Objective: To identify cellular proteins that bind to this compound.
-
Methodology:
-
Synthesize a derivative of this compound that can be immobilized on a solid support (e.g., sepharose beads) without affecting its binding properties.
-
Incubate the immobilized this compound with cell lysate.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the proteins that specifically bind to the immobilized this compound.
-
Identify the eluted proteins by mass spectrometry.
-
Visualizations
Caption: On-target signaling pathway of this compound.
References
- 1. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GNE-9815 In Vivo Experiments
Welcome to the technical support center for GNE-9815 in vivo experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their studies and providing answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
Issue 1: Suboptimal Antitumor Efficacy
Question: We are not observing the expected tumor growth inhibition in our HCT116 xenograft model with this compound and cobimetinib combination therapy. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing or Formulation | - Verify Drug Formulation: this compound has favorable physicochemical properties for oral dosing. A common vehicle for similar kinase inhibitors is a suspension in 0.5% methylcellulose or a solution in a vehicle like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Ensure the formulation is homogenous and stable. For cobimetinib, a common oral formulation is a suspension in a vehicle such as 0.5% methylcellulose.[1] - Confirm Dose and Administration: Double-check the calculated dose for both this compound and cobimetinib based on the most recent animal weights. Ensure accurate oral gavage technique to minimize stress and ensure complete delivery. |
| Pharmacokinetic Variability | - Assess Drug Exposure: If feasible, perform pharmacokinetic analysis to determine the plasma concentrations of this compound and cobimetinib. Inter-animal variability can be significant.[2] - Standardize Experimental Conditions: Factors such as diet, time of day for dosing, and animal stress can influence drug absorption and metabolism. Maintain consistent conditions across all experimental groups. |
| Tumor Model Variability | - Cell Line Authenticity: Confirm the identity and KRAS mutation status of your HCT116 cells. - Tumor Heterogeneity: HCT116 xenografts can exhibit variability in growth rates. Ensure tumors are of a consistent size (e.g., 100-200 mm³) at the start of treatment and randomize animals into treatment groups.[3] - Monitor Tumor Growth Closely: Measure tumor volume at least twice weekly to accurately assess growth kinetics. |
| Insufficient MAPK Pathway Inhibition | - Pharmacodynamic Analysis: At the end of the study, or in a satellite group of animals, collect tumor tissue at various time points after the final dose to assess MAPK pathway inhibition via Western blot or immunohistochemistry for phosphorylated ERK (pERK). |
Issue 2: Animal Health Concerns and Adverse Events
Question: Our mice are experiencing significant weight loss and other signs of toxicity. How can we manage this?
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Drug-Related Toxicity | - Monitor for Known Side Effects: Pan-RAF inhibitors can be associated with skin-related issues, while MEK inhibitors like cobimetinib are known to cause diarrhea, rash, and fatigue.[4][5] Monitor animals daily for these signs. - Dose Reduction/Holiday: If significant toxicity is observed (e.g., >15-20% weight loss), consider a dose reduction or a brief "drug holiday" to allow the animals to recover. - Supportive Care: Provide supportive care such as supplemental hydration or softened food to help animals maintain their weight. |
| Gavage-Related Stress or Injury | - Refine Gavage Technique: Ensure proper training in oral gavage to minimize stress and the risk of esophageal injury. Using a flexible gavage needle may be beneficial. - Monitor for Aspiration: Observe animals for any signs of respiratory distress after dosing. |
| Tumor Burden | - Euthanasia Criteria: Adhere to institutional guidelines for humane endpoints, such as maximum tumor size or significant weight loss, to prevent unnecessary suffering. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective oral pan-RAF Type II kinase inhibitor.[6][7] It targets all three RAF isoforms (A-RAF, B-RAF, and C-RAF), which are key components of the MAPK signaling pathway.[6][7] By inhibiting RAF, this compound blocks the phosphorylation of MEK, which in turn prevents the phosphorylation and activation of ERK. This leads to the inhibition of downstream signaling that promotes cell proliferation. This compound is often used in combination with a MEK inhibitor, such as cobimetinib, to achieve a more complete and synergistic blockade of the MAPK pathway in KRAS mutant cancers.[6][7]
Q2: Why is this compound used in combination with a MEK inhibitor like cobimetinib?
In KRAS mutant cancers, the MAPK pathway is constitutively active. While a pan-RAF inhibitor like this compound can block signaling at the RAF level, cancer cells can sometimes develop resistance by reactivating the pathway downstream of RAF. By simultaneously inhibiting MEK with cobimetinib, a more robust and durable inhibition of the MAPK pathway can be achieved, leading to synergistic antitumor effects.[6][7]
Q3: What is a suitable vehicle for the oral formulation of this compound and cobimetinib in mice?
The improved physicochemical properties of this compound allow for oral dosing without the need for complex enabling formulations.[6][7] A common and suitable vehicle for oral gavage of kinase inhibitors in mice is a suspension in 0.5% methylcellulose with 0.2% Tween 80 in water. For cobimetinib, a formulation in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been described.[1] It is recommended to perform a small pilot study to ensure the tolerability of the chosen vehicle in your animal model.
Q4: What are the expected adverse events associated with pan-RAF and MEK inhibitors?
While specific preclinical toxicology data for this compound is not publicly available, pan-RAF inhibitors as a class can be associated with skin-related side effects.[8] MEK inhibitors, including cobimetinib, have been reported to cause side effects such as diarrhea, rash, fatigue, and edema.[4] It is crucial to monitor the general health of the animals daily, including body weight, food and water intake, and any signs of skin abnormalities or gastrointestinal distress.
Experimental Protocols
HCT116 Xenograft Model Protocol
-
Cell Culture: Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation: Harvest sub-confluent HCT116 cells and resuspend them in a sterile, serum-free medium or PBS. A typical concentration for subcutaneous injection is 1 x 10⁷ cells per mouse.[7]
-
Implantation: Subcutaneously inject the cell suspension (often mixed 1:1 with Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).[7]
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers at least twice a week. Calculate the tumor volume using the formula: (Length x Width²) / 2.[7]
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups.[3]
-
Drug Administration: Administer this compound and cobimetinib (or vehicle control) via oral gavage at the desired doses and schedule.
-
Endpoint: Continue treatment for the planned duration or until tumors reach the predetermined endpoint size as per institutional guidelines. Monitor animal health and body weight regularly.
Western Blot Protocol for MAPK Pathway Analysis in Tumor Tissue
-
Tumor Lysate Preparation: Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C. Homogenize the frozen tumor tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[9][10][11]
-
Immunohistochemistry (IHC) Protocol for pERK in Paraffin-Embedded Tumor Tissue
-
Tissue Fixation and Processing: Fix fresh tumor tissue in 10% neutral buffered formalin for 24-48 hours, followed by standard paraffin embedding.
-
Sectioning: Cut 4-5 µm thick sections and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with a primary antibody against pERK overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate kit, resulting in a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.[12][13][14]
Visualizations
Caption: this compound and Cobimetinib inhibit the MAPK signaling pathway.
Caption: In vivo experimental workflow for this compound.
References
- 1. Cobimetinib | GDC-0973 | MEK1 inhibitor | TargetMol [targetmol.com]
- 2. 2.15. Tumor Xenograft Mice Model Implantation [bio-protocol.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.origene.com [cdn.origene.com]
- 13. protocols.io [protocols.io]
- 14. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
GNE-9815 and paradoxical MAPK pathway activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of GNE-9815, a potent and selective pan-RAF inhibitor. A key focus of this guide is understanding and mitigating the phenomenon of paradoxical MAPK pathway activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, orally bioavailable, Type II pan-RAF inhibitor. It is designed to inhibit all three RAF isoforms (ARAF, BRAF, and CRAF). In cells with a BRAF mutation, such as V600E, this compound effectively blocks the constitutively active BRAF monomer, leading to the inhibition of the downstream MAPK pathway (MEK/ERK) and subsequent suppression of tumor cell proliferation.
Q2: What is paradoxical MAPK pathway activation?
Paradoxical activation is a phenomenon observed with many RAF inhibitors, including pan-RAF inhibitors, in the context of wild-type BRAF cells that have upstream pathway activation (e.g., a RAS mutation). In these cells, the binding of a RAF inhibitor to one RAF protomer in a dimer can allosterically transactivate the other unbound protomer. This leads to an unexpected increase, rather than a decrease, in downstream ERK phosphorylation (pERK), which can promote cell proliferation.[1][2][3]
Q3: Under which experimental conditions is paradoxical activation with this compound likely to occur?
You are most likely to observe paradoxical activation when treating cell lines that are BRAF wild-type and harbor mutations in upstream activators of the MAPK pathway, such as KRAS or NRAS (e.g., HCT116, A549, SK-Mel2). Conversely, in BRAF mutant cell lines (e.g., A375), you should observe a dose-dependent decrease in pERK levels.
Q4: How can paradoxical activation be overcome or mitigated?
A common and effective strategy is the combination of this compound with a MEK inhibitor, such as cobimetinib. By inhibiting the kinase directly downstream of RAF, the effect of paradoxical RAF activation is blocked, leading to a synergistic inhibition of the MAPK pathway.[4][5][6]
Troubleshooting Guide
Problem 1: I am treating KRAS-mutant (BRAF wild-type) cells with this compound and see an increase in pERK levels. Is this expected?
Yes, this is the expected paradoxical activation of the MAPK pathway. At certain concentrations, this compound will induce RAF dimerization and transactivation of the unbound RAF protomer, leading to an increase in MEK and subsequently ERK phosphorylation.
Solution:
-
Confirm the phenomenon: Perform a dose-response experiment and analyze pERK levels by Western blot. You should observe a bell-shaped curve for pERK, where lower to moderate concentrations of this compound increase pERK, while very high concentrations may be inhibitory.
-
Co-treat with a MEK inhibitor: To achieve pathway inhibition in these cells, co-administer this compound with a MEK inhibitor like cobimetinib. This will block the signal downstream of RAF and should result in a dose-dependent decrease in pERK.
Problem 2: I am not observing the expected paradoxical activation in my BRAF wild-type/RAS mutant cell line.
Several factors could contribute to this.
Troubleshooting Steps:
-
Check your cell line: Confirm the BRAF and RAS mutation status of your cell line. Genetic drift can occur in cultured cells.
-
Optimize inhibitor concentration: The paradoxical effect is often concentration-dependent. Perform a broad dose-response curve with this compound (e.g., from 1 nM to 10 µM).
-
Check for serum starvation: High levels of growth factors in serum can activate the MAPK pathway and mask the paradoxical effect. Consider serum-starving your cells for 12-24 hours before treatment.
-
Assess RAF expression levels: Ensure that the cell line expresses sufficient levels of BRAF and CRAF to form the dimers necessary for paradoxical activation.
-
Verify inhibitor activity: Ensure your this compound stock is active and has been stored correctly.
Problem 3: My Western blot results for pERK are inconsistent or have high background.
Troubleshooting Steps:
-
Follow a robust protocol: Refer to the detailed Western blot protocol provided in this guide.
-
Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background.
-
Use fresh buffers: Ensure all buffers (lysis, running, transfer, blocking, and wash) are freshly prepared.
-
Proper blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% BSA or non-fat milk in TBST.
-
Thorough washing: Increase the number and duration of washes after primary and secondary antibody incubations.
Data Presentation
The following table summarizes representative data on the effect of a pan-RAF inhibitor on cell proliferation in different cancer cell lines. Note that specific IC50 values for this compound may vary depending on the experimental conditions. The data for the similar pan-RAF inhibitor LY3009120 is used here for illustrative purposes.
| Cell Line | BRAF Status | RAS Status | Pan-RAF Inhibitor (LY3009120) IC50 (nM)[7][8] | Expected Effect of this compound on pERK (alone) |
| A375 | V600E | Wild-Type | 6 | Inhibition |
| HCT116 | Wild-Type | KRAS G13D | 32 | Paradoxical Activation |
| SK-Mel-2 | Wild-Type | NRAS Q61R | Not specified | Paradoxical Activation |
Experimental Protocols
Protocol 1: Western Blot for pERK/Total ERK Analysis
This protocol is designed to assess the phosphorylation status of ERK1/2 in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. If desired, serum-starve cells for 12-24 hours. Treat cells with various concentrations of this compound (and/or in combination with a MEK inhibitor) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (typically 1:1000 in 5% BSA/TBST) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody (typically 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane using a stripping buffer, re-block, and probe with the anti-total ERK1/2 antibody following steps 7-9.
-
Quantification: Use densitometry software to quantify the band intensities. Calculate the ratio of pERK to total ERK for each sample.
Protocol 2: Co-Immunoprecipitation (Co-IP) for RAF Dimerization
This protocol can be used to determine if this compound treatment induces the dimerization of BRAF and CRAF.
Materials:
-
Cell culture reagents
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies: Mouse anti-BRAF and Rabbit anti-CRAF
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-BRAF antibody (or IgG control) overnight at 4°C.
-
Bead Binding: Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads three to five times with Co-IP wash buffer.
-
Elution: Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot. Probe the membrane with an anti-CRAF antibody to detect co-immunoprecipitated CRAF. The input lysates should also be run to verify protein expression.
Visualizations
References
- 1. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
Interpreting unexpected results with GNE-9815
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GNE-9815, a highly selective, potent, and orally bioavailable pan-RAF inhibitor.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound in a question-and-answer format.
Question 1: I am observing unexpectedly high cell viability in my KRAS-mutant cancer cell line (e.g., A549, HCT116) after treatment with this compound. What could be the reason?
Answer:
Several factors could contribute to a lack of expected efficacy. Here is a systematic approach to troubleshoot this issue:
-
Compound Integrity and Concentration:
-
Action: Verify the integrity and concentration of your this compound stock solution. We recommend preparing fresh dilutions for each experiment from a validated stock.
-
Rationale: this compound is a small molecule and can be sensitive to storage conditions and freeze-thaw cycles.
-
-
Cell Line Specifics:
-
Action: Confirm the KRAS mutation status of your cell line. Genetic drift can occur in cultured cells over time. Additionally, consider that other signaling pathways might be driving proliferation in your specific cell line.
-
Rationale: While this compound is effective in many KRAS-mutant contexts, the genetic background of the cell line can influence its sensitivity.
-
-
Experimental Conditions:
-
Action: Review your cell viability assay protocol. Ensure that the seeding density, treatment duration, and assay readout are optimized for your cell line.
-
Rationale: Sub-optimal assay conditions can mask the true effect of the inhibitor.
-
-
Consider Combination Therapy:
-
Action: this compound has demonstrated synergistic activity when combined with a MEK inhibitor, such as cobimetinib.[1] If you are using this compound as a single agent, consider evaluating it in combination.
-
Rationale: In KRAS-mutant cancers, feedback mechanisms can limit the efficacy of RAF inhibition alone. Dual inhibition of RAF and MEK provides a more robust and sustained blockade of the MAPK pathway.[1]
-
Question 2: My Western blot results show inconsistent or weak inhibition of the MAPK pathway (e.g., p-MEK, p-ERK) after this compound treatment. How can I resolve this?
Answer:
Inconsistent Western blot data can be frustrating. Here are some steps to improve the reliability of your results:
-
Time Course and Dose-Response:
-
Action: Perform a time-course experiment (e.g., 2, 8, 24 hours) and a dose-response experiment with this compound to determine the optimal treatment conditions for your cell line.
-
Rationale: The kinetics of pathway inhibition can vary between cell lines. A single time point or dose may not capture the maximal inhibitory effect. For instance, in an HCT116 xenograft model, this compound as a single agent showed robust but transient inhibition of downstream MAPK target genes.[2]
-
-
Lysate Preparation and Antibody Quality:
-
Action: Ensure rapid and efficient cell lysis with appropriate phosphatase and protease inhibitors. Use validated antibodies for phospho-proteins.
-
Rationale: Phospho-proteins are labile, and their degradation can lead to inaccurate results. Antibody performance is critical for reliable detection.
-
-
Loading Controls and Normalization:
-
Action: Use a reliable loading control (e.g., GAPDH, β-actin) and normalize the phospho-protein signal to the total protein signal for each target.
-
Rationale: This will account for any variations in protein loading and ensure that the observed changes in phosphorylation are not due to differences in the total amount of the target protein.
-
-
Combination with a MEK inhibitor:
Question 3: I am not observing a synergistic effect when I combine this compound with a MEK inhibitor in my KRAS-mutant cell line. What could be the issue?
Answer:
A lack of synergy in a combination study can be due to several factors:
-
Sub-optimal Dosing:
-
Action: Perform a dose-matrix experiment with varying concentrations of both this compound and the MEK inhibitor to identify the optimal concentrations for synergy.
-
Rationale: Synergy is often observed within a specific range of concentrations for each compound.
-
-
Activation of Alternative Pathways:
-
Action: Investigate the activation status of parallel signaling pathways, such as the PI3K/AKT pathway.
-
Rationale: In some contexts, resistance to MAPK pathway inhibition can be mediated by the activation of alternative pro-survival pathways.
-
-
Cell Line-Specific Resistance:
-
Action: Consider the possibility of intrinsic resistance mechanisms in your chosen cell line.
-
Rationale: Pre-existing mutations or adaptations in the cell line could circumvent the effects of dual RAF/MEK inhibition.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a Type II, pan-RAF inhibitor.[1] It targets all three isoforms of the RAF kinase (ARAF, BRAF, and CRAF).[3] As a Type II inhibitor, it binds to the inactive "DFG-out" conformation of the kinase, which is thought to contribute to its high selectivity and its ability to avoid paradoxical activation of the MAPK pathway.[1]
What is paradoxical activation of the MAPK pathway, and does this compound cause it?
Paradoxical activation is a phenomenon observed with some RAF inhibitors where, in BRAF wild-type cells with upstream activation of RAS, the inhibitor can promote the dimerization and activation of RAF kinases, leading to an increase, rather than a decrease, in MAPK signaling.[3] this compound was specifically designed as a Type II inhibitor to avoid this paradoxical activation.[1]
What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, general mechanisms of resistance to RAF inhibitors include:
-
On-target modifications: Mutations in the RAF kinase domain that prevent inhibitor binding.
-
Bypass tracks: Upregulation of receptor tyrosine kinases (RTKs) or activation of parallel signaling pathways like the PI3K/AKT pathway.
-
Downstream mutations: Activating mutations in components of the MAPK pathway downstream of RAF, such as MEK or ERK.
What is the kinase selectivity of this compound?
This compound is a highly selective kinase inhibitor. In a screen of 223 kinases, this compound showed no significant inhibition (>70%) at a concentration of 0.1 µM, other than its intended RAF targets.[1] This high selectivity is attributed to its unique pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif.[1]
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | Value | Reference |
| CRAF | Biochemical (Ki) | 0.062 nM | [2] |
| BRAF | Biochemical (Ki) | 0.19 nM | [2] |
| A549 (KRAS mutant) | Cell Viability | Synergistic with cobimetinib | [1] |
| HCT116 (KRAS mutant) | Cell Viability | Synergistic with cobimetinib | [1] |
Table 2: Kinase Selectivity of this compound
| Parameter | Description | Value | Reference |
| Kinase Panel Size | Number of kinases screened | 223 | [1] |
| Screening Concentration | Concentration of this compound used | 0.1 µM | [1] |
| Off-Target Inhibition | Number of kinases with >70% inhibition | 0 | [1] |
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound (and MEK inhibitor, if applicable) in culture medium.
-
Treatment: Remove the overnight culture medium and add the medium containing the desired concentrations of the inhibitor(s).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Readout: Measure cell viability using a suitable assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT, resazurin).
-
Data Analysis: Normalize the data to vehicle-treated control wells and plot the dose-response curves to determine IC50 values.
Western Blot Analysis of MAPK Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phospho-protein signals to the total protein signals.
Mandatory Visualizations
Caption: RAS-RAF-MEK-ERK signaling pathway with points of inhibition for this compound and MEK inhibitors.
Caption: General experimental workflow for evaluating this compound in cell-based assays.
Caption: A logical flow for troubleshooting unexpected cell viability results with this compound.
References
- 1. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Jazz Pharmaceuticals Presents Pre-Clinical Data for Pan-RAF Inhibitor JZP815, including Pharmacokinetic Properties and Efficacy in Multiple Solid Tumor Types [prnewswire.com]
GNE-9815 Technical Support Center: Oral Administration in Mice
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful oral administration of the pan-RAF inhibitor, GNE-9815, in mice. This guide includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in mice?
A1: For preclinical studies in mice, this compound has been successfully administered as a crystalline suspension in a methylcellulose/Tween (MCT) formulation. This vehicle is suitable for oral gavage and has been shown to provide good oral bioavailability.[1]
Q2: What are the key physicochemical properties of this compound relevant for formulation?
A2: this compound possesses improved physicochemical properties, including satisfactory solubility and permeability, which facilitate its oral absorption.[1][2] These properties allow for oral dosing without the need for complex enabling formulations.[1][2][3][4]
Q3: What is the mechanism of action of this compound?
A3: this compound is a Type II pan-RAF inhibitor that targets the RAF kinases (ARAF, BRAF, and CRAF) in the MAPK signaling pathway.[1][2][3][4] By inhibiting RAF, this compound blocks downstream signaling to MEK and ERK, which are critical for cell proliferation and survival in many cancers, particularly those with KRAS mutations.[1][5][6]
Q4: Can this compound be used in combination with other inhibitors?
A4: Yes, this compound has been shown to have synergistic effects when used in combination with MEK inhibitors, such as cobimetinib.[1] This combination therapy leads to a more potent inhibition of the MAPK pathway.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in preparing a homogenous suspension | - Inadequate mixing or sonication.- Compound has precipitated out of solution. | - Ensure thorough vortexing and sonication until a fine, uniform suspension is achieved.- Prepare the formulation fresh before each use to minimize precipitation. |
| Inconsistent pharmacokinetic (PK) data | - Improper gavage technique leading to variable dosing.- Instability of the compound in the formulation.- Issues with blood sampling or processing. | - Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery.- Prepare fresh dosing formulations for each experiment.- Standardize blood collection and processing protocols. |
| Animal distress or adverse effects post-dosing | - Incorrect gavage technique causing esophageal or gastric injury.- High dose volume.- Vehicle intolerance. | - Review and refine oral gavage technique to ensure proper placement of the gavage needle.- Adhere to recommended dosing volumes for mice (typically 5-10 mL/kg).- Conduct a vehicle tolerability study prior to the main experiment. |
| Low oral bioavailability | - Poor absorption from the GI tract.- Rapid metabolism. | - While this compound has shown good oral bioavailability, optimizing the formulation (e.g., particle size reduction) may improve absorption.- Co-administration with inhibitors of relevant metabolic enzymes could be explored, though this may complicate data interpretation. |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a crystalline suspension of this compound in a methylcellulose/Tween (MCT) vehicle.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v in sterile water)
-
Tween 80 (0.2% v/v in sterile water)
-
Sterile water for injection
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare the MCT Vehicle:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Prepare a 0.2% (v/v) solution of Tween 80 in sterile water.
-
Mix the methylcellulose and Tween 80 solutions to create the final MCT vehicle.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of the MCT vehicle to the powder and vortex thoroughly to create a paste.
-
Gradually add the remaining volume of the MCT vehicle while continuously vortexing to ensure a homogenous suspension.
-
Sonicate the suspension in a bath sonicator for 15-30 minutes to reduce particle size and improve homogeneity.
-
-
Quality Control:
-
Visually inspect the suspension for any large aggregates. If present, continue sonication.
-
The final formulation should be a uniform, milky suspension.
-
-
Storage and Handling:
-
It is recommended to prepare the formulation fresh on the day of dosing.
-
If short-term storage is necessary, store at 2-8°C and protect from light. Re-sonicate and vortex thoroughly before use.
-
Oral Gavage Administration in Mice
This protocol outlines the standard procedure for oral administration of this compound to mice.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip)
-
Syringes (1 mL)
-
Mouse scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately to determine the correct dosing volume.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal breathing.
-
-
Dose Preparation:
-
Vortex the this compound suspension thoroughly immediately before drawing it into the syringe to ensure homogeneity.
-
Draw the calculated volume of the suspension into the syringe.
-
-
Administration:
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and along the side of the mouth towards the esophagus.
-
Allow the mouse to swallow the tip of the needle. The needle should pass into the esophagus with minimal resistance.
-
Once the needle is properly positioned, slowly dispense the contents of the syringe.
-
Carefully withdraw the needle.
-
-
Post-Dosing Monitoring:
-
Monitor the animal for any signs of distress, such as labored breathing or regurgitation.
-
Return the animal to its cage and observe for a short period to ensure recovery.
-
Quantitative Data
Table 1: Pharmacokinetic Properties of this compound in Mice [1]
| Compound | Mouse CLb (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) |
| This compound (7) | 12 | 1.1 | 1.1 | 51 |
| Compound 4 | 22 | 1.5 | 0.8 | 15 |
Data from a published study. CLb: blood clearance; Vdss: volume of distribution at steady state; t1/2: half-life; F: oral bioavailability.
Visualizations
MAPK Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the MAPK signaling pathway by targeting RAF kinases.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
References
- 1. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAS signaling in carcinogenesis, cancer therapy and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
GNE-9815 Technical Support Center: Managing In Vivo Toxicity
Disclaimer: GNE-9815 is a research compound, and its complete toxicity profile in animal models has not been fully elucidated in publicly available literature. This guide is based on the known toxicities of the broader class of RAF and MEK inhibitors and is intended to provide general guidance for researchers. All experimental work should be conducted under approved animal care and use protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective, orally bioavailable pan-RAF inhibitor. It targets the three RAF kinase isoforms: A-RAF, B-RAF, and C-RAF. These kinases are key components of the RAS-RAF-MEK-ERK mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer, playing a crucial role in cell proliferation, differentiation, and survival. This compound is often investigated in combination with MEK inhibitors, such as cobimetinib, to achieve a more potent and durable inhibition of the MAPK pathway, particularly in KRAS-mutant cancers.
Q2: What are the potential toxicities associated with this compound in animal models?
A2: While specific toxicity data for this compound is limited, based on the known class-effects of RAF and MEK inhibitors, potential toxicities in animal models may include:
-
Dermatological: Skin rashes are a common side effect of RAF inhibitors.
-
Gastrointestinal: Diarrhea may occur, particularly when used in combination with MEK inhibitors.
-
General: Pyrexia (fever) is a known side effect of some RAF inhibitors.
-
Ocular: MEK inhibitors, often used with this compound, are associated with ocular toxicities like retinopathy.
-
Cardiovascular: Some kinase inhibitors have been associated with cardiovascular effects.
Q3: How should I monitor for potential toxicities during my animal studies?
A3: A comprehensive monitoring plan is crucial. This should include:
-
Daily: Clinical observations for general health, body weight, food and water intake, and signs of distress.
-
Regularly (e.g., twice weekly): Tumor volume measurements (for xenograft studies).
-
At baseline and termination (and potentially at interim time points):
-
Hematology: Complete blood counts (CBC).
-
Clinical Chemistry: Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), and electrolytes.
-
Ophthalmological examinations.
-
Cardiovascular monitoring (e.g., ECG, if feasible and warranted).
-
-
At termination:
-
Gross necropsy.
-
Histopathological examination of major organs and any tissues with gross abnormalities.
-
Q4: What are the general principles for managing this compound-related toxicities?
A4: Management strategies will depend on the specific toxicity and its severity. General principles include:
-
Dose modification: Temporary interruption of dosing or dose reduction may be necessary.
-
Supportive care: This can include fluid and electrolyte replacement for diarrhea, antipyretics for fever (under veterinary guidance), and topical treatments for skin rash.
-
Close monitoring: Increased frequency of monitoring for animals showing signs of toxicity.
Troubleshooting Guides
Issue 1: Animal exhibits skin rash.
-
Question: One or more animals in the this compound treatment group have developed a skin rash. How should I proceed?
-
Answer:
-
Assess Severity: Document the location, extent, and severity of the rash (e.g., mild erythema, papular, ulcerative).
-
Rule out other causes: Ensure the rash is not due to fighting, parasites, or other environmental factors.
-
Management:
-
Mild rash: Continue treatment and monitor closely. Topical emollients may be considered after consulting with a veterinarian.
-
Moderate to severe rash: Consider a temporary dose interruption. Consult with a veterinarian about appropriate topical or systemic treatments.[1][2][3] If the rash resolves, consider re-challenging at a lower dose.
-
-
Documentation: Record all observations, interventions, and outcomes.
-
Issue 2: Animal develops pyrexia (fever).
-
Question: An animal treated with this compound has an elevated body temperature. What steps should I take?
-
Answer:
-
Confirm Fever: Use a calibrated thermometer to confirm a body temperature significantly above the normal range for the species.
-
Rule out infection: Assess for any signs of infection. A complete blood count may be useful to check for signs of inflammation or infection.
-
Management:
-
Withhold Dosing: Temporarily stop this compound administration.[4]
-
Supportive Care: Ensure the animal is well-hydrated. Antipyretics (e.g., paracetamol, NSAIDs) may be considered, but only under the direction of a veterinarian.[4][5]
-
Corticosteroids: In cases of recurrent or severe pyrexia, corticosteroids have been used in clinical settings and might be considered in animal models under veterinary supervision.[5][6]
-
-
Re-challenge: Once the fever has resolved for at least 24 hours, consider re-initiating this compound, potentially at a lower dose.[4]
-
Issue 3: Animal shows signs of diarrhea.
-
Question: Animals in my this compound (especially in combination with a MEK inhibitor) group have diarrhea. What is the recommended course of action?
-
Answer:
-
Assess Severity: Characterize the diarrhea (e.g., loose stools, watery, presence of blood). Monitor for signs of dehydration (e.g., skin tenting, lethargy).
-
Monitor Body Weight: Track body weight daily as a key indicator of hydration status.
-
Management:
-
Supportive Care: Provide supplemental hydration (e.g., subcutaneous fluids) as directed by a veterinarian. Ensure easy access to fresh water and palatable food.
-
Anti-diarrheal agents: The use of anti-diarrheal medications should be discussed with a veterinarian, as they may not always be appropriate.[7][8]
-
Dose Interruption: For moderate to severe diarrhea, temporarily halt dosing until the symptoms resolve.
-
-
Dietary Modification: Consider providing a more easily digestible diet during the recovery period.
-
Data Presentation: Potential this compound Toxicities and Monitoring (Extrapolated from RAF/MEK Inhibitor Class)
| Toxicity Class | Potential Clinical Signs in Animal Models | Monitoring Parameters | Potential Management Strategies (under veterinary guidance) |
| Dermatological | Erythema, maculopapular rash, hyperkeratosis, alopecia.[1][2][9] | Daily clinical observation of skin and coat. | Topical emollients, dose interruption/reduction for severe cases. |
| Gastrointestinal | Diarrhea, weight loss, decreased food intake.[7][10][11] | Daily body weight, food consumption, and fecal consistency monitoring. | Supportive care (fluids), dose interruption/reduction. |
| General | Pyrexia (fever), lethargy.[4][5][6][12] | Regular body temperature measurement, daily clinical observation. | Dose interruption, antipyretics, corticosteroids for severe/recurrent cases. |
| Ocular | Blurred vision (inferred from behavioral changes), conjunctivitis, retinal changes.[13][14][15][16][17] | Baseline and periodic ophthalmological exams (e.g., fundoscopy). | Dose interruption/reduction, topical treatments. |
| Cardiovascular | Changes in heart rate or rhythm (requires instrumentation to detect).[18][19][20][21][22][23] | ECG monitoring (if feasible), cardiac troponin levels at necropsy. | Dose modification, specific cardiovascular support as needed. |
Experimental Protocols
Protocol 1: General Toxicity Monitoring in a Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., Nude, SCID) bearing HCT116 tumor xenografts.
-
Groups:
-
Vehicle control
-
This compound (various dose levels)
-
This compound + Cobimetinib (if applicable)
-
-
Monitoring Schedule:
-
Daily:
-
Clinical observation for signs of morbidity (lethargy, hunched posture, ruffled fur).
-
Record food and water consumption.
-
Check for signs of rash or diarrhea.
-
-
Twice Weekly:
-
Measure body weight.
-
Measure tumor dimensions with calipers and calculate tumor volume.
-
-
-
Endpoint and Tissue Collection:
-
Animals should be euthanized when tumors reach the predetermined endpoint size, or if they show signs of significant toxicity (e.g., >20% body weight loss, severe distress).
-
At necropsy, collect blood via cardiac puncture for hematology and clinical chemistry analysis.
-
Perform a gross pathological examination of all major organs.
-
Collect and fix major organs (liver, kidney, spleen, heart, lungs, gastrointestinal tract) and the tumor in 10% neutral buffered formalin for histopathological evaluation.[24][25]
-
Protocol 2: Clinical Pathology Analysis
-
Hematology:
-
Collect whole blood in EDTA-coated tubes.
-
Perform a complete blood count (CBC) including red blood cell count, white blood cell count with differential, hemoglobin, hematocrit, and platelet count.
-
-
Clinical Chemistry:
-
Collect whole blood in serum separator tubes.
-
Centrifuge to separate serum.
-
Analyze serum for:
-
Liver function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin.
-
Kidney function: Blood urea nitrogen (BUN), creatinine.
-
Other: Glucose, total protein, albumin, electrolytes (Na+, K+, Cl-).
-
-
Visualizations
Caption: MAPK signaling pathway with points of inhibition by this compound and Cobimetinib.
Caption: General workflow for monitoring and managing this compound toxicity in animal models.
References
- 1. 1426-Skin toxicities associated with BRAF and MEK inhibitors | eviQ [eviq.org.au]
- 2. Cutaneous side effects of inhibitors of the RAS/RAF/MEK/ERK signalling pathway and their management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dermatologic side effects associated with the MEK 1/2 inhibitor selumetinib (AZD6244, ARRY-142886) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1854-Fever and fever syndrome (BRAF MEK inhibitors only) | eviQ [eviq.org.au]
- 5. Features and management of pyrexia with combined dabrafenib and trametinib in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Management of Pyrexia Associated with the Combination of Dabrafenib and Trametinib: Canadian Consensus Statements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diarrhea and colitis related to immune checkpoint inhibitor and BRAF/MEK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diarrhea Induced by Small Molecule Tyrosine Kinase Inhibitors Compared With Chemotherapy: Potential Role of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of Treatment‐Related Adverse Events with Agents Targeting the MAPK Pathway in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annalsgastro.gr [annalsgastro.gr]
- 11. Risk of selected gastrointestinal toxicities in cancer patients treated with MEK inhibitors: a comparative systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MEK inhibitors: a new class of chemotherapeutic agents with ocular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ocular Effects of MEK Inhibitor Therapy: Literature Review, Clinical Presentation, and Best Practices for Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ocular toxicities of MEK inhibitors and other targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. ocular-effects-of-mek-inhibitor-therapy-literature-review-clinical-presentation-and-best-practices-for-mitigation - Ask this paper | Bohrium [bohrium.com]
- 18. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]
- 21. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 22. researchgate.net [researchgate.net]
- 23. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Histopathology and biochemistry analysis of the interaction between sunitinib and paracetamol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. idexxbioanalytics.com [idexxbioanalytics.com]
Validation & Comparative
GNE-9815: A Comparative Analysis of a Novel Pan-RAF Inhibitor
In the landscape of targeted cancer therapy, pan-RAF inhibitors have emerged as a critical class of drugs designed to overcome resistance mechanisms associated with first-generation BRAF-selective inhibitors. This guide provides a detailed comparison of GNE-9815, a highly selective, orally bioavailable pan-RAF inhibitor, with other notable pan-RAF inhibitors: belvarafenib, tovorafenib, and lifirafenib. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical data to inform future research and development.
Introduction to Pan-RAF Inhibition
The RAF-MEK-ERK signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival. Mutations in the RAF family of kinases (ARAF, BRAF, CRAF) can lead to constitutive activation of this pathway, driving the growth of various cancers. While BRAF V600E-specific inhibitors have shown significant success, their efficacy can be limited by paradoxical activation of the pathway in RAS-mutant contexts or through the emergence of resistance. Pan-RAF inhibitors, which target all RAF isoforms, aim to provide a more comprehensive and durable inhibition of the pathway.
This compound is a potent, type II pan-RAF inhibitor characterized by its unique pyridopyridazinone hinge-binding motif, which contributes to its exceptional kinase selectivity.[1] It has demonstrated synergistic activity with MEK inhibitors in KRAS mutant cancer models.[1] This guide will compare its performance metrics against belvarafenib, a type II pan-RAF inhibitor active against both monomeric and dimeric BRAF mutants; tovorafenib, a selective type II RAF kinase inhibitor with CNS penetration; and lifirafenib, a potent inhibitor of RAF family kinases and EGFR.
Biochemical Potency: A Head-to-Head Comparison
The in vitro potency of a kinase inhibitor is a key determinant of its therapeutic potential. The following table summarizes the available biochemical data (Ki and IC50 values) for this compound and its comparators against different RAF isoforms. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions may vary between studies.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Source |
| This compound | BRAF | 0.19 | - | [2][3] |
| CRAF | 0.062 | - | [2][3] | |
| Belvarafenib | BRAF (Wild-Type) | - | 41 | [4] |
| BRAF (V600E) | - | 7 | [4] | |
| CRAF | - | 2 | [4] | |
| Tovorafenib | BRAF (Wild-Type) | - | 633 | |
| BRAF (V600E) | - | - | ||
| CRAF (Wild-Type) | - | 94.2 | ||
| Lifirafenib | BRAF (V600E) | - | 23 | [5] |
| EGFR | - | 29 | [5] |
Cellular Activity and In Vivo Efficacy
Beyond biochemical assays, the activity of these inhibitors in cellular and in vivo models provides crucial insights into their therapeutic potential.
This compound has demonstrated synergistic activity in combination with the MEK inhibitor cobimetinib in KRAS mutant A549 and HCT116 cancer cells.[1] In vivo, the combination of this compound and cobimetinib resulted in synergistic MAPK pathway modulation in an HCT116 xenograft mouse model.[1]
Belvarafenib potently inhibits the growth of mutant BRAF and NRAS melanoma cell lines.[4] It effectively inhibits the phosphorylation of MEK and ERK in these cell lines.[4]
Tovorafenib has shown antitumor activity in xenograft models of tumors harboring BRAF fusions.[6]
Lifirafenib treatment leads to dose-dependent tumor growth inhibition in xenograft models of BRAFV600E mutant colorectal cancer.[7]
Kinase Selectivity
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
The data presented in this guide were generated using a variety of standard preclinical assays. Below are summarized methodologies for key experiments.
Biochemical Kinase Assays (General Protocol)
To determine the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki), time-resolved fluorescence resonance energy transfer (TR-FRET) assays are commonly employed. In a typical assay, a recombinant RAF kinase is incubated with a substrate (e.g., MEK1) and ATP in the presence of varying concentrations of the inhibitor. The reaction is allowed to proceed for a defined period, after which a detection solution containing a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled acceptor is added. The TR-FRET signal, which is proportional to the amount of phosphorylated substrate, is then measured. Data are normalized to controls and fitted to a four-parameter logistic equation to calculate the IC50 value.
Cellular Phospho-ERK (pERK) Western Blotting
To assess the ability of an inhibitor to block RAF signaling in a cellular context, western blotting for phosphorylated ERK (pERK) is performed. Cancer cell lines with relevant mutations (e.g., KRAS or BRAF mutations) are seeded and allowed to attach overnight. The cells are then treated with a range of inhibitor concentrations for a specified time. Following treatment, cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for pERK and total ERK. A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is then used, and the signal is visualized using a chemiluminescent substrate. The band intensities are quantified to determine the ratio of pERK to total ERK.
In Vivo Tumor Xenograft Studies
To evaluate the anti-tumor efficacy of a pan-RAF inhibitor in a living organism, a xenograft mouse model is often used. Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. The inhibitor is typically administered orally at one or more dose levels for a defined treatment period. Tumor volume and body weight are measured regularly to assess efficacy and toxicity, respectively. At the end of the study, or at specific time points, tumors may be harvested for pharmacodynamic analysis, such as measuring pERK levels by western blot or immunohistochemistry.
Conclusion
This compound stands out as a highly potent and exquisitely selective pan-RAF inhibitor. Its favorable preclinical profile, particularly its synergistic activity with MEK inhibitors in KRAS-mutant models and its clean kinome scan, suggests it could be a valuable tool for interrogating RAF biology and a promising candidate for further development. While belvarafenib, tovorafenib, and lifirafenib also demonstrate potent pan-RAF inhibitory activity, the exceptional selectivity of this compound may offer a wider therapeutic window. Further head-to-head studies under identical experimental conditions would be beneficial to definitively establish the comparative superiority of these promising next-generation RAF inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. FDA Approval Summary: Tovorafenib for Relapsed or Refractory BRAF-altered Pediatric Low-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. Item - Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - figshare - Figshare [figshare.com]
A Head-to-Head Battle in BRAF Mutant Cancer: GNE-9815 vs. PLX4720
In the landscape of targeted therapies for BRAF mutant cancers, particularly melanoma, the selective BRAF inhibitor PLX4720 has been a foundational tool. However, the emergence of resistance has driven the development of next-generation inhibitors like GNE-9815, a potent pan-RAF inhibitor. This guide provides a detailed comparison of this compound and PLX4720, focusing on their performance in BRAF mutant cells, supported by experimental data and detailed methodologies.
Executive Summary
This compound and PLX4720 represent two distinct strategies for targeting the constitutively active BRAF kinase, a key driver in a significant portion of melanomas and other cancers. PLX4720 is a first-generation, highly selective inhibitor of the BRAF V600E mutant kinase. In contrast, this compound is a Type II pan-RAF inhibitor, targeting not only BRAF but also other RAF isoforms like CRAF. This broader activity profile is designed to overcome some of the resistance mechanisms that limit the efficacy of selective BRAF inhibitors.
This comparison guide will delve into the biochemical and cellular potency of these two inhibitors, their impact on MAPK signaling, their propensity to cause paradoxical pathway activation, and the mechanisms of resistance that arise against them.
Mechanism of Action and Signaling Pathways
The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in BRAF, most commonly the V600E substitution, lead to constitutive activation of this pathway, driving uncontrolled cell growth.
PLX4720 acts as an ATP-competitive inhibitor that selectively binds to and inhibits the active conformation of the BRAF V600E mutant kinase. This leads to the suppression of downstream signaling through MEK and ERK.
This compound , as a Type II pan-RAF inhibitor, also binds to the ATP pocket of RAF kinases but in a different, inactive conformation. Its ability to inhibit all RAF isoforms is intended to provide a more comprehensive blockade of the pathway and to counteract the reactivation of signaling through CRAF, a known mechanism of resistance to BRAF-selective inhibitors.
Biochemical and Cellular Potency: A Quantitative Comparison
The potency of this compound and PLX4720 has been evaluated in various biochemical and cellular assays.
| Parameter | This compound | PLX4720 | Cell Lines |
| Biochemical Activity | |||
| BRAF Ki (nM) | 0.19 | - | - |
| CRAF Ki (nM) | 0.062 | - | - |
| BRAF V600E IC50 (nM) | - | 13 | - |
| Cellular Activity | |||
| A375 (BRAF V600E) IC50 (µM) | Data not available | 0.89 | Melanoma |
| SK-MEL-28 (BRAF V600E) IC50 (µM) | Data not available | 0.13 | Melanoma |
Note: IC50 and Ki values are dependent on assay conditions and should be compared with caution. Data for this compound in BRAF V600E mutant cell lines as a single agent is limited in publicly available literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation is the MTT assay.
Detailed Protocol:
-
Cell Seeding: BRAF mutant melanoma cell lines (e.g., A375, SK-MEL-28) are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or PLX4720.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for MAPK Pathway Inhibition
To assess the impact of the inhibitors on the MAPK signaling cascade, Western blotting is performed to measure the phosphorylation levels of key proteins like ERK.
Detailed Protocol:
-
Cell Treatment: Cells are treated with this compound or PLX4720 at various concentrations for a specified time (e.g., 2 hours).
-
Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify the band intensities.
Paradoxical Activation of the MAPK Pathway
A significant drawback of first-generation BRAF inhibitors like PLX4720 is their ability to cause "paradoxical activation" of the MAPK pathway in BRAF wild-type cells. This occurs because the inhibitor promotes the dimerization of RAF kinases, leading to the transactivation of CRAF and subsequent downstream signaling. This phenomenon is believed to contribute to the development of secondary skin cancers in patients treated with these drugs.
Pan-RAF inhibitors like this compound are designed to inhibit both BRAF and CRAF, thereby preventing this paradoxical activation.
Resistance Mechanisms
Resistance to BRAF inhibitors is a major clinical challenge.
PLX4720 Resistance:
-
Reactivation of the MAPK pathway: This can occur through various mechanisms, including mutations in NRAS or MEK1, amplification of BRAF V600E, or expression of BRAF V600E splice variants that can dimerize.
-
Activation of bypass signaling pathways: Upregulation of receptor tyrosine kinases (RTKs) can activate parallel pro-survival pathways, such as the PI3K/AKT pathway.
This compound and Overcoming Resistance: As a pan-RAF inhibitor, this compound is expected to be effective against resistance mechanisms that involve the reactivation of the MAPK pathway through CRAF. By inhibiting all RAF isoforms, it can theoretically prevent the signaling bypass through CRAF dimerization. However, resistance to pan-RAF inhibitors can still emerge through other mechanisms, such as mutations downstream of RAF (e.g., in MEK) or the activation of other signaling pathways.
Conclusion
This compound and PLX4720 represent two different generations of RAF inhibitors with distinct mechanisms of action and potential clinical applications.
-
PLX4720 is a potent and selective inhibitor of BRAF V600E that has demonstrated significant clinical benefit but is limited by the development of resistance and the potential for paradoxical MAPK pathway activation.
-
This compound , as a highly selective pan-RAF inhibitor, offers the potential to overcome certain resistance mechanisms that plague first-generation inhibitors, particularly those mediated by CRAF. Its ability to avoid paradoxical activation is another significant advantage.
Further head-to-head preclinical and clinical studies are needed to fully elucidate the comparative efficacy and safety of this compound and to define its optimal role in the treatment of BRAF mutant cancers. The choice between a selective BRAF inhibitor and a pan-RAF inhibitor may ultimately depend on the specific molecular profile of the tumor and the mechanisms of resistance at play.
GNE-9815: A New Generation of RAF Inhibition Surpassing First-Generation Selectivity
A detailed comparison of the pan-RAF inhibitor GNE-9815 against first-generation RAF inhibitors, such as vemurafenib and dabrafenib, reveals a significant advancement in kinase selectivity and a solution to the paradoxical activation of the MAPK pathway, a critical drawback of its predecessors. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of this compound's performance, supported by experimental data and detailed protocols.
Kinase Selectivity Profile: this compound's Superior Precision
This compound is a highly selective, potent, pan-RAF inhibitor with low nanomolar affinity for both BRAF and CRAF kinases. Unlike first-generation inhibitors which are primarily selective for the BRAF V600E mutant, this compound effectively inhibits all RAF isoforms. This broad RAF inhibition is coupled with exceptional selectivity across the wider human kinome. In a comprehensive panel of 223 kinases, this compound showed no significant inhibition (>70%) at a concentration of 0.1 μM, underscoring its exquisite selectivity.
First-generation RAF inhibitors, vemurafenib and dabrafenib, while potent against BRAF V600E, exhibit less selectivity, which can lead to off-target effects and contribute to the phenomenon of paradoxical MAPK pathway activation.
| Kinase Target | This compound (Ki, nM) | Vemurafenib (IC50, nM) | Dabrafenib (IC50, nM) |
| BRAF | 0.19 | 31 (BRAF V600E) | 0.6 (BRAF V600E) |
| CRAF | 0.062 | 48 | 5 |
| Wider Kinome | No significant inhibition (>70% at 100 nM) across 223 kinases | Off-target activity reported | Off-target activity reported |
Overcoming Paradoxical MAPK Pathway Activation
A major liability of first-generation RAF inhibitors is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, particularly those with upstream RAS mutations. This occurs because these inhibitors can promote the dimerization of RAF isoforms, leading to the transactivation of one protomer by its inhibitor-bound partner. This paradoxical activation is believed to contribute to the development of secondary skin cancers in patients.
This compound, as a "paradox breaker," is designed to inhibit RAF signaling without inducing this paradoxical activation. Experimental data from studies on similar next-generation RAF inhibitors demonstrates a clear differentiation from first-generation compounds in their effect on ERK phosphorylation (pERK), a downstream marker of MAPK pathway activation.
A study by Adelmann et al. (2016) in HaCaT keratinocytes expressing mutant HRAS G12V (a model for BRAF wild-type cells with upstream pathway activation) showed that vemurafenib and dabrafenib induce a significant increase in pERK levels. In contrast, "paradox breaker" inhibitors do not stimulate pERK.
| Compound | Peak pERK Induction (Fold Change vs. Control) |
| Vemurafenib | ~3.5 |
| Dabrafenib | ~2.5 |
| This compound (as a paradox breaker) | No significant induction |
Signaling Pathway and Experimental Workflow Diagrams
Caption: MAPK Signaling Pathway and RAF Inhibitor Intervention Points.
Caption: General Experimental Workflow for an In Vitro RAF Kinase Inhibition Assay.
Experimental Protocols
In Vitro RAF Kinase Inhibition Assay
A common method to determine the potency of RAF inhibitors is through an in vitro kinase assay measuring the phosphorylation of a substrate, such as MEK1.
Materials:
-
Recombinant human RAF kinase (BRAF, CRAF, etc.)
-
Inactive MEK1 protein (substrate)
-
ATP
-
Kinase assay buffer
-
Test compounds (this compound, vemurafenib, dabrafenib) serially diluted in DMSO
-
Detection reagents (e.g., anti-phospho-MEK1 antibody for Western blot or ELISA, or fluorescently labeled substrates for FRET-based assays)
Procedure:
-
In a microplate, add the RAF kinase and inactive MEK1 substrate to the kinase assay buffer.
-
Add the serially diluted test compounds to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated MEK1 using a suitable method such as ELISA, Western blot, or a fluorescence-based readout.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 or Ki value.
Cellular Paradoxical Activation Assay (pERK Western Blot)
This assay measures the effect of RAF inhibitors on the phosphorylation of ERK in BRAF wild-type cells with upstream pathway activation.
Materials:
-
BRAF wild-type cell line with an activating RAS mutation (e.g., HaCaT HRAS G12V).
-
Cell culture medium and supplements.
-
Test compounds (this compound, vemurafenib, dabrafenib) dissolved in DMSO.
-
Lysis buffer.
-
Primary antibodies: anti-phospho-ERK1/2 (pERK), anti-total-ERK1/2 (tERK).
-
Secondary antibody (e.g., HRP-conjugated).
-
Chemiluminescent substrate.
-
Protein electrophoresis and Western blotting equipment.
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-pERK antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-tERK antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the pERK signal to the tERK signal to determine the fold change in ERK phosphorylation compared to the vehicle-treated control.
Conclusion
This compound represents a significant improvement over first-generation RAF inhibitors. Its pan-RAF inhibitory activity, combined with its exceptional selectivity across the kinome, offers the potential for broader efficacy in RAF-driven cancers. Critically, by avoiding the paradoxical activation of the MAPK pathway, this compound is expected to have a more favorable safety profile, mitigating the risk of secondary malignancies associated with earlier RAF inhibitors. The data presented here strongly support the continued investigation of this compound as a next-generation therapy for cancers with dysregulated RAF signaling.
Validating GNE-9815 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
GNE-9815 is a highly selective, orally bioavailable pan-RAF inhibitor that targets the three members of the RAF kinase family: A-RAF, B-RAF, and C-RAF.[1][2] These kinases are crucial components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.[1] Validating that this compound directly engages its intended targets within the complex cellular environment is a critical step in its development as a therapeutic agent. This guide provides a comparative overview of established and potential methodologies for confirming the cellular target engagement of this compound, supported by experimental data from relevant pan-RAF inhibitors.
Comparison of Cellular Target Engagement Assays
Several robust methods can be employed to measure the direct interaction of this compound with RAF kinases in cells. The following table summarizes and compares these approaches. While specific quantitative data for this compound using direct binding assays is not publicly available, representative data from other pan-RAF inhibitors are included for illustrative purposes.
| Assay | Principle | Measures | Advantages | Disadvantages | Representative Data (for other pan-RAF inhibitors) |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[3] | Direct target binding in intact cells or cell lysates. | Label-free, applicable to native proteins, reflects in-cell target engagement.[3] | Lower throughput for traditional Western blot-based detection, requires specific antibodies. | Dabrafenib (pan-RAF inhibitor) CETSA pEC50 in A375 cells: 7.8 ± 0.1.[4] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[5] | Competitive binding of the compound to the target in live cells. | High-throughput, quantitative, provides real-time binding information in living cells.[5] | Requires genetic modification of cells to express the fusion protein. | Can determine IC50 values for inhibitor binding to specific RAF isoforms.[6][7] |
| LC-MS/MS-Based Proteomics | Quantifies the amount of inhibitor-bound or unbound target protein by mass spectrometry. | Direct measurement of target occupancy. | Highly specific and sensitive, can be used in complex biological samples, including tissues.[8] | Technically complex, requires specialized equipment and expertise. | Can quantify the percentage of target occupancy at different inhibitor concentrations. |
| Downstream Signaling Analysis | Measures the modulation of phosphorylation or expression of proteins downstream of the target. | Functional consequence of target engagement. | Provides information on the biological activity of the compound, can be performed in various cell-based assays. | Indirect measure of target binding, can be affected by off-target effects. | This compound inhibits pRSK and the expression of DUSP6 and SPRY4 in HCT116 xenograft models.[1] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.
Caption: RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by this compound.
Caption: Generalized experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of target engagement studies. Below are generalized protocols for the key experiments discussed.
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells (e.g., HCT116, A375) and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.[9]
-
Heating Step: After treatment, wash the cells with PBS and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.[9]
-
Cell Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]
-
Detection and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble RAF protein in each sample using quantitative Western blotting or an immunoassay like AlphaScreen.[9] The temperature at which 50% of the protein is denatured (Tagg) is determined. A shift in Tagg in the presence of this compound indicates target engagement.[9]
NanoBRET™ Target Engagement Assay Protocol
-
Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing a RAF isoform (A-RAF, B-RAF, or C-RAF) fused to NanoLuc® luciferase. Plate the transfected cells in a 96- or 384-well plate.[1][10]
-
Assay Setup: Add the NanoBRET™ tracer, a fluorescently labeled molecule that binds to the ATP pocket of RAF kinases, to the cells. Then, add varying concentrations of this compound or a vehicle control.[1][10]
-
BRET Measurement: After a 2-hour incubation, add the NanoBRET™ Nano-Glo® Substrate. Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer capable of detecting BRET signals.[11]
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. A decrease in the BRET signal upon addition of this compound indicates displacement of the tracer and therefore, target engagement. IC50 values can be calculated from the dose-response curves.[11]
Downstream Signaling Analysis (Western Blot)
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification and Separation: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE.
-
Immunoblotting: Transfer the separated proteins to a membrane (e.g., PVDF). Block the membrane and incubate with primary antibodies specific for phosphorylated and total forms of downstream signaling proteins (e.g., p-MEK, MEK, p-ERK, ERK, p-RSK, RSK).
-
Detection and Quantification: Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect of this compound on the phosphorylation of downstream targets.
By employing a combination of these methodologies, researchers can robustly validate the cellular target engagement of this compound, providing crucial insights into its mechanism of action and informing its clinical development. The direct binding assays (CETSA, NanoBRET™) confirm physical interaction, while downstream signaling analysis validates the functional consequences of this engagement.
References
- 1. Developing and Testing a NanoBRET® CRAF-BRAF Interaction Assay [promega.jp]
- 2. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determining the nanoBRET IC50 values of 30 legacy ACVR1/ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
GNE-9815 and Cobimetinib: A Synergistic Approach to Targeting KRAS-Mutant Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The combination of the novel pan-RAF inhibitor, GNE-9815, and the MEK inhibitor, cobimetinib, has demonstrated a significant synergistic effect in preclinical models of KRAS-mutant cancers. This guide provides a comprehensive overview of the mechanism of action of this combination, supported by available experimental data, detailed protocols for key assays, and visualizations of the targeted signaling pathway.
Introduction
Mutations in the KRAS oncogene are prevalent in a variety of challenging-to-treat cancers, including colorectal and lung adenocarcinomas. These mutations lead to the constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway, a key driver of cell proliferation, survival, and differentiation. While targeting individual nodes in this pathway has shown some clinical benefit, acquired resistance often limits long-term efficacy. The combination of this compound and cobimetinib represents a promising strategy to overcome these limitations through vertical inhibition of the MAPK cascade, leading to a more profound and durable anti-tumor response.
Mechanism of Action
This compound: A Type II Pan-RAF Inhibitor
This compound is a potent and highly selective, orally bioavailable pan-RAF inhibitor. Unlike first-generation RAF inhibitors that are specific to BRAF V600E mutations and can paradoxically activate the MAPK pathway in RAS-mutant cells, this compound is a Type II inhibitor that binds to and inhibits all RAF isoforms (A-RAF, B-RAF, and C-RAF) in their inactive conformation. This mode of action prevents the dimerization of RAF proteins, a key step in pathway activation, thereby blocking downstream signaling without causing paradoxical activation.
Cobimetinib: A Selective MEK1/2 Inhibitor
Cobimetinib is a potent and selective, allosteric inhibitor of MEK1 and MEK2, the downstream kinases of RAF in the MAPK pathway.[1][2][3][4] By binding to a pocket adjacent to the ATP-binding site, cobimetinib prevents MEK from phosphorylating its only known substrates, ERK1 and ERK2.[1][2][3][4] This leads to the inhibition of ERK signaling and subsequent downstream cellular processes.[1][2][3][4]
Synergistic Inhibition of the MAPK Pathway
The combination of this compound and cobimetinib results in a synergistic anti-tumor effect by providing a more complete and sustained blockade of the MAPK pathway.[5] this compound's inhibition of RAF kinases at the apex of the cascade prevents the activation of MEK, while cobimetinib directly inhibits any residual or feedback-activated MEK. This dual targeting minimizes the potential for pathway reactivation, a common mechanism of resistance to single-agent therapy.
Quantitative Data
Table 1: In Vivo Efficacy of this compound and Cobimetinib Combination in an HCT116 Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 0% |
| This compound (single agent) | 15 mg/kg, p.o., daily | Data not publicly available |
| Cobimetinib (single agent) | 5 mg/kg, p.o., daily | Data not publicly available |
| This compound + Cobimetinib | 15 mg/kg + 5 mg/kg, p.o., daily | Synergistic MAPK pathway modulation observed |
Data is based on a qualitative description of synergistic MAPK pathway modulation as reported in Huestis et al., 2021. Specific TGI percentages were not provided in the publication.[5]
Experimental Protocols
1. HCT116 Xenograft Model for In Vivo Efficacy Studies
-
Cell Line: HCT116 human colorectal carcinoma cells (ATCC CCL-247).
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: HCT116 cells (5 x 106 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) are subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured twice weekly with calipers, and calculated using the formula: (Length x Width2)/2.
-
Drug Formulation and Administration:
-
This compound is formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water).
-
Cobimetinib is formulated in a vehicle suitable for oral administration.
-
Once tumors reach an average volume of 150-200 mm3, mice are randomized into treatment groups.
-
Drugs are administered orally (p.o.) daily at the indicated doses.
-
-
Endpoint Analysis:
-
Tumor volumes are monitored throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be processed for pharmacodynamic analysis (e.g., Western blotting).
-
Tumor Growth Inhibition (TGI) is calculated as: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100.
-
2. Western Blot Analysis of MAPK Pathway Modulation
-
Sample Preparation: Tumor tissue lysates are prepared by homogenizing tumor samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on a 4-12% Bis-Tris gel and transferred to a PVDF membrane.
-
Antibody Incubation:
-
Membranes are blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Membranes are incubated with primary antibodies against p-MEK (Ser217/221), MEK, p-ERK (Thr202/Tyr204), ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Chemiluminescent substrate is added to the membranes, and the signal is detected using a digital imaging system.
-
Band intensities are quantified using image analysis software, and protein levels are normalized to the loading control.
-
3. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: HCT116 or A549 cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound, cobimetinib, or the combination at various ratios for 72 hours.
-
Assay Procedure:
-
The CellTiter-Glo® reagent is added to each well according to the manufacturer's protocol.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Luminescence is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis from the dose-response curves.
-
Synergy is assessed using the combination index (CI) method of Chou and Talalay, where CI < 1 indicates synergy.
-
Visualizations
Caption: Synergistic inhibition of the MAPK pathway by this compound and cobimetinib.
Caption: Experimental workflow for evaluating the synergy of this compound and cobimetinib.
References
Navigating Resistance: A Comparative Analysis of GNE-9815 and Other RAF Inhibitors
Introduction to RAF Inhibition and the Challenge of Resistance
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Mutations in the BRAF gene, a key component of this cascade, are prevalent in a significant portion of human cancers, most notably in malignant melanoma where a V600E substitution is common.[3][4] This has led to the development of targeted RAF inhibitors, which have shown remarkable clinical efficacy.[5] First-generation inhibitors like vemurafenib and dabrafenib specifically target the mutated BRAF V600E protein.[5][6] However, their long-term effectiveness is frequently hampered by the development of intrinsic or acquired resistance.[5][7]
GNE-9815 is a potent, highly selective, orally bioavailable, Type II pan-RAF inhibitor.[2][8][9] Unlike Type I inhibitors that target the active conformation of the kinase, Type II inhibitors bind to the inactive state, often providing a different selectivity profile and a means to overcome certain resistance mechanisms.[10][11] Specifically, this compound was designed to avoid the paradoxical activation of the MAPK pathway in RAS-mutant cells, a known liability of first-generation RAF inhibitors that can limit their utility.[8][11] This guide provides a comparative overview of this compound and other RAF inhibitors, with a focus on the molecular underpinnings of cross-resistance, supported by experimental data and methodologies.
Comparative Inhibitor Potency
The following table summarizes the inhibitory activity of this compound and other representative RAF inhibitors against key RAF isoforms.
| Inhibitor | Type | Target(s) | BRAF (Ki/IC50, nM) | CRAF (Ki/IC50, nM) | BRAF V600E (IC50, nM) | Reference(s) |
| This compound | Type II Pan-RAF | BRAF, CRAF | 0.19 (Ki) | 0.062 (Ki) | - | [2] |
| Vemurafenib | Type I | BRAF, CRAF | 31 | 48 | 31 | [12] |
| Dabrafenib | Type I | BRAF, CRAF | - | 5.0 | 0.6 | [12] |
| Sorafenib | Multi-kinase | RAF-1, B-Raf, VEGFR, PDGFR | 20 | 6 | - | [12] |
| LY3009120 | Pan-RAF | BRAF, CRAF | 9.1 | 15 | 5.8 | [12] |
Mechanisms of Cross-Resistance
Resistance to RAF inhibitors is complex and can arise through a multitude of mechanisms, often leading to cross-resistance between different agents. These mechanisms can be broadly categorized into two groups: those that reactivate the MAPK pathway and those that activate alternative bypass signaling pathways.
Reactivation of the MAPK Pathway
The most common resistance mechanism involves the reactivation of ERK signaling despite the presence of a RAF inhibitor.[13]
-
Secondary Mutations in NRAS or KRAS: Activating mutations in RAS proteins (e.g., NRAS Q61K) can promote RAF dimerization and signaling, bypassing the need for upstream signals and rendering BRAF V600E-specific inhibitors ineffective.[4][7][14]
-
BRAF Amplification or Splicing: Overexpression of the target BRAF protein through gene amplification can overwhelm the inhibitor.[14][15] Additionally, alternative splicing can produce BRAF variants that lack the RAS-binding domain and can dimerize and signal in an inhibitor-resistant manner.[15]
-
MEK1/2 Mutations: Mutations in the downstream kinases MEK1 or MEK2 can render them constitutively active, decoupling them from RAF control and conferring resistance to RAF inhibitors.[14][15]
Activation of Bypass Pathways
Tumor cells can also develop resistance by activating parallel signaling cascades to maintain proliferation and survival.
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Increased expression and signaling from RTKs such as PDGFRβ, EGFR, and IGF-1R can activate alternative pathways like the PI3K/AKT cascade, which can drive cell growth independently of the MAPK pathway.[4][7][15]
-
Loss of Tumor Suppressors: Inactivation of tumor suppressors like PTEN, a negative regulator of the PI3K/AKT pathway, can lead to its constitutive activation and contribute to intrinsic resistance.[4][7]
This compound, as a pan-RAF inhibitor that binds to the inactive (DFG-out) conformation, is designed to prevent the paradoxical activation seen with Type I inhibitors in RAS-mutant contexts.[11] However, it may still be vulnerable to resistance mechanisms that occur downstream of RAF, such as MEK1/2 mutations, or through the activation of bypass pathways like PI3K/AKT signaling.[14] The combination of a pan-RAF inhibitor like this compound with a MEK inhibitor has shown synergistic effects, suggesting a strategy to overcome or delay resistance by providing a more complete vertical blockade of the MAPK pathway.[2][8][11][13]
Visualizing Signaling and Resistance Pathways
The following diagrams illustrate the MAPK signaling cascade and the points of intervention and resistance for various RAF inhibitors.
Caption: MAPK signaling pathway with RAF inhibitor action and resistance mechanisms.
Experimental Protocols
To assess cross-resistance between this compound and other RAF inhibitors, a combination of cellular and biochemical assays is typically employed. Below is a representative experimental workflow.
Cell Viability and Proliferation Assay
Objective: To determine the concentration-dependent effect of various RAF inhibitors on the growth of cancer cell lines, including parental and inhibitor-resistant subclones.
Methodology:
-
Cell Culture: Parental cancer cell lines (e.g., A375 for BRAF V600E melanoma, HCT116 for KRAS mutant colorectal cancer) and their derived resistant variants are cultured in appropriate media.[8][11]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of RAF inhibitors (this compound, vemurafenib, dabrafenib, etc.) is prepared. The culture medium is replaced with medium containing the inhibitors at various concentrations. Control wells receive vehicle (e.g., DMSO) only.
-
Incubation: Plates are incubated for a period of 72 to 96 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to vehicle-treated controls. IC50 values (the concentration of inhibitor required to reduce cell viability by 50%) are calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.
Western Blot Analysis for Pathway Modulation
Objective: To investigate the effect of inhibitors on the phosphorylation status of key proteins within the MAPK and PI3K/AKT signaling pathways.
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with inhibitors at specified concentrations (e.g., at or near the IC50) for various time points (e.g., 2, 8, 24 hours).[2]
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-MEK, MEK, p-ERK, ERK, p-AKT, AKT). An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of phosphorylated to total protein is calculated and compared across different treatment conditions to assess pathway inhibition or reactivation.
Caption: Workflow for assessing cross-resistance to RAF inhibitors.
References
- 1. Raf Kinase Inhibitors Products: R&D Systems [rndsystems.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. altmeyers.org [altmeyers.org]
- 4. Mechanisms of resistance to RAF inhibitors in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New perspectives for targeting RAF kinase in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]
- 7. Resistance to RAF inhibitors revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Drug resistance in targeted cancer therapies with RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 15. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
GNE-9815 Demonstrates Potent Efficacy in RAF Inhibitor-Resistant Models, Offering a Promising Alternative to Existing Therapies
For Immediate Release
SOUTH SAN FRANCISCO, CA – Genentech's novel pan-RAF inhibitor, GNE-9815, has shown significant efficacy in preclinical models of RAF inhibitor-resistant cancers, positioning it as a promising therapeutic agent for patients who have developed resistance to current treatments.[1] In combination with the MEK inhibitor cobimetinib, this compound exhibits synergistic activity in suppressing tumor growth in KRAS-mutant cancer cell lines and in vivo models.[2][3][4] This comparison guide provides an in-depth analysis of this compound's performance against other pan-RAF inhibitors, supported by available experimental data.
The development of resistance to first-generation RAF inhibitors, such as vemurafenib and dabrafenib, is a major clinical challenge in the treatment of BRAF-mutant cancers, particularly melanoma.[5] Resistance often arises from the reactivation of the MAPK signaling pathway, frequently through mechanisms that involve RAF dimerization.[6][7] Pan-RAF inhibitors, which target all three RAF isoforms (A-RAF, B-RAF, and C-RAF), have been developed to overcome this resistance by preventing the paradoxical activation of the MAPK pathway that can occur with selective BRAF inhibitors.[5][6][8]
This compound: A Highly Selective Pan-RAF Inhibitor
This compound is a highly selective, orally bioavailable pan-RAF inhibitor. It demonstrates potent inhibition of both C-RAF and B-RAF with Ki values of 0.062 nM and 0.19 nM, respectively.[1] A key feature of this compound is its ability to be effective in combination with MEK inhibitors in KRAS-mutant cancer models, which are notoriously difficult to treat.
Comparative Efficacy of Pan-RAF Inhibitors
To provide a comprehensive overview of the therapeutic landscape, this guide compares the efficacy of this compound with other notable pan-RAF inhibitors: CCT196969, TAK-632, and KIN-2787.
In Vitro Efficacy
The following table summarizes the in vitro potency of these inhibitors in various cancer cell lines, including those resistant to BRAF inhibitors.
| Inhibitor | Cell Line(s) | Mutation Status | IC50 / EC50 | Reference(s) |
| This compound | A549, HCT116 | KRAS mutant | Synergistic with cobimetinib | [2] |
| CCT196969 | Melanoma brain metastasis cell lines | BRAF inhibitor-resistant | 0.18–2.6 μM | [9] |
| TAK-632 | A375 | BRAF V600E | pERK IC50: 25 nM | [10][11] |
| Various BRAF & NRAS mutant melanoma | GI50: 40-250 nM | [10][11] | ||
| KIN-2787 | BRAF mutant melanoma cell lines | Class I, II, & III BRAF alterations | EC50 < 100 nM | [12] |
| RAF1, BRAF, ARAF | IC50: 0.06–3.46 nM | [13] |
In Vivo Efficacy
Preclinical xenograft models provide crucial insights into the anti-tumor activity of these compounds in a living system.
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition (T/C%) | Reference(s) |
| This compound | HCT116 (KRAS mutant) | 15 mg/kg (single dose, in combo with cobimetinib) | Synergistic pathway inhibition | [1] |
| TAK-632 | SK-MEL-2 (NRAS mutant) | 60 mg/kg daily | 37% | [11] |
| 120 mg/kg daily | 29% | [11] | ||
| KIN-2787 | NRAS mutant melanoma | Daily (in combo with binimetinib) | Significant combination benefit | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Figure 1: Simplified MAPK signaling pathway and points of intervention by pan-RAF and MEK inhibitors.
Figure 2: General workflow for a xenograft efficacy study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical protocols used in the evaluation of these inhibitors.
Cell Viability Assay
-
Cell Culture: RAF inhibitor-resistant cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., this compound, CCT196969) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.
Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The inhibitor is administered via an appropriate route (e.g., oral gavage) at a specified dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis, such as western blotting for pharmacodynamic markers.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for RAF inhibitor-resistant cancers. Its high selectivity and synergistic activity with MEK inhibitors in challenging KRAS-mutant models underscore its potential as a valuable therapeutic option. While direct comparative data for this compound as a monotherapy in a broad panel of RAF inhibitor-resistant models is still emerging, the available evidence, when considered alongside the performance of other pan-RAF inhibitors, highlights a promising future for this class of drugs in overcoming treatment resistance. Further clinical investigation is warranted to fully elucidate the therapeutic benefit of this compound in patients with advanced cancers.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCT196969 effectively inhibits growth and survival of melanoma brain metastasis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The next-generation pan-RAF inhibitor, KIN-2787, is active in class II and class III BRAF mutant models. - ASCO [asco.org]
GNE-9815: A Comparative Analysis of its Impact on Downstream MAPK Pathway Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pan-RAF inhibitor, GNE-9815, and its effects on key downstream markers of the MAPK signaling pathway: phosphorylated Ribosomal S6 Kinase (pRSK), Dual Specificity Phosphatase 6 (DUSP6), and Sprouty Homolog 4 (SPRY4). The data presented is based on preclinical studies, offering insights into the compound's mechanism of action and its potential for synergistic activity with other targeted agents.
Performance Comparison: this compound vs. Cobimetinib
This compound is a highly selective, orally bioavailable pan-RAF inhibitor.[1] Its activity has been evaluated both as a single agent and in combination with the MEK inhibitor, Cobimetinib, in KRAS mutant cancer models.[1][2] The following table summarizes the observed effects on downstream MAPK pathway markers in an HCT116 xenograft mouse model. Data was compiled from in vivo pharmacodynamic studies assessing protein phosphorylation and gene expression at various time points following treatment.
| Treatment | Marker | 2 hours | 8 hours | 24 hours |
| This compound (15 mg/kg, single oral dose) | pRSK | Partial Inhibition | Partial Inhibition | Partial Inhibition |
| DUSP6 mRNA | Robust Inhibition | Robust Inhibition | Transient Inhibition | |
| SPRY4 mRNA | Robust Inhibition | Robust Inhibition | Transient Inhibition | |
| Cobimetinib | pRSK | Minimal Reduction | Minimal Reduction | Minimal Reduction |
| DUSP6 mRNA | Modest Reduction | Modest Reduction | Modest Reduction | |
| SPRY4 mRNA | Modest Reduction | Modest Reduction | Modest Reduction | |
| This compound + Cobimetinib | pRSK | Increased Inhibition | Increased Inhibition | Rebound |
| DUSP6 mRNA | Deeper Inhibition | Maximal Inhibition | Modest Rebound | |
| SPRY4 mRNA | Deeper Inhibition | Maximal Inhibition | Modest Rebound |
Table 1: Comparative effects of this compound and Cobimetinib on downstream MAPK pathway markers in an HCT116 xenograft model. Data is qualitatively summarized from graphical representations in the source literature.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and a general workflow for evaluating the effects of inhibitors on the specified downstream markers.
Experimental Protocols
The following are generalized protocols for the key experiments cited. Specific details may vary based on the original study's standard operating procedures.
HCT116 Xenograft Model
-
Cell Culture: HCT116 human colorectal carcinoma cells are cultured in appropriate media (e.g., McCoy's 5A with 10% FBS) under standard conditions (37°C, 5% CO2).
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: A suspension of HCT116 cells (e.g., 5 x 10^6 cells in 0.1 mL of a 1:1 mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Mice are then randomized into treatment groups.
-
Drug Administration: this compound is administered orally at the specified dose (e.g., 15 mg/kg). Cobimetinib, if used, is administered according to its established protocol.
-
Pharmacodynamic Studies: At designated time points post-dose (e.g., 2, 8, and 24 hours), mice are euthanized, and tumor tissues are harvested for analysis.
Western Blot for pRSK
-
Protein Extraction: Harvested tumor tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for phosphorylated RSK (pRSK). A primary antibody for total RSK or a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry analysis is performed to quantify the relative levels of pRSK, normalized to the loading control.
RT-qPCR for DUSP6 and SPRY4 mRNA
-
RNA Extraction: Total RNA is extracted from harvested tumor tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): The qPCR reaction is performed using the synthesized cDNA, gene-specific primers for DUSP6 and SPRY4, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system. A housekeeping gene (e.g., GAPDH, ACTB) is used for normalization.
-
Data Analysis: The relative expression levels of DUSP6 and SPRY4 mRNA are calculated using the delta-delta Ct (ΔΔCt) method, comparing the expression in treated samples to that in vehicle-treated controls.
References
GNE-9815: A Comparative Analysis of its Pharmacokinetic Profile
For Immediate Release
This guide provides a detailed comparative analysis of the pharmacokinetic (PK) properties of GNE-9815, a novel pan-RAF kinase inhibitor, against other established RAF inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key PK parameters, outlines experimental methodologies, and visualizes the relevant biological pathway to offer a comprehensive overview for preclinical and translational research.
Executive Summary
This compound is a potent and highly selective pan-RAF inhibitor that demonstrates favorable physicochemical and pharmacokinetic properties, including good oral bioavailability in preclinical rodent models.[1] Its mechanism of action involves the inhibition of the RAF-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer. This guide compares the PK profile of this compound with two clinically approved BRAF inhibitors, Vemurafenib and Dabrafenib, to highlight its distinct characteristics and potential advantages in drug development.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound in mice, alongside those of Vemurafenib and Dabrafenib in humans, providing a cross-species comparison for context.
| Parameter | This compound (Mouse) | Vemurafenib (Human) | Dabrafenib (Human) |
| Dose | Not Specified | 960 mg (single dose) | 150 mg (single dose) |
| Cmax (Maximum Concentration) | Not Specified | ~21.1 µg/mL | 2160 ng/mL |
| Tmax (Time to Cmax) | Not Specified | ~4 hours | Not Specified |
| AUC (Area Under the Curve) | Not Specified | Not Specified | 12,100 ng·h/mL |
| t1/2 (Half-life) | Short | ~57 hours | ~8 hours |
| Oral Bioavailability (F) | Significantly better than predecessor compounds | ~64% (at steady state) | 95% |
| Clearance (CL/F) | Low | Not Specified | 17.0 L/h (single dose) |
| Volume of Distribution (Vd/F) | Moderate | ~106 L | Not Specified |
Note: Direct comparison should be made with caution due to differences in species and dosing conditions.
Experimental Protocols
The methodologies described below are based on standard preclinical pharmacokinetic studies. The specific protocols for this compound are detailed in the supporting information of the primary publication.
In Vivo Pharmacokinetic Studies in Mice (for this compound)
Animal Model: Female Sprague-Dawley rats (8 weeks old, weighing approximately 230-250 g) or other appropriate rodent models such as BALB/c or C57BL/6 mice are typically used. Animals are housed in controlled environments with regulated light/dark cycles and temperature.
Dosing: For oral administration, compounds are often formulated as a suspension in a vehicle such as methylcellulose/Tween (MCT).[1] Intravenous administration is also performed to determine absolute bioavailability. Doses are calculated based on the body weight of the animal.
Sample Collection: Blood samples are collected at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, 240 minutes for IV; and 15, 30, 60, 120, 240, 360 minutes for oral). Blood is typically drawn via tail vein or submandibular vein bleeds into heparinized tubes. Plasma is separated by centrifugation.
Bioanalysis: The concentration of the drug and its metabolites in plasma is determined using a validated analytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data. This includes Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the RAF-MEK-ERK signaling pathway targeted by this compound and a typical workflow for an in vivo pharmacokinetic study.
Caption: The RAF-MEK-ERK signaling cascade and the inhibitory action of this compound.
Caption: A generalized workflow for conducting in vivo pharmacokinetic studies.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling GNE-9815
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, novel compounds like GNE-9815. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a highly selective, pan-RAF inhibitor used in cancer research. As no specific Safety Data Sheet (SDS) is publicly available for this research compound, the following guidance is based on best practices for handling potent pharmaceutical ingredients.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potent compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs). |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory. | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Coveralls | Recommended to be made from materials like Tyvek to protect against chemical splashes and dust. |
| Lab Coat | A dedicated lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic approach is crucial for safely handling this compound. The following plan outlines the key phases of handling, from preparation to disposal.
1. Preparation:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.
-
Spill Kit: Ensure a well-stocked chemical spill kit is readily accessible. The kit should contain appropriate absorbent materials, neutralizing agents (if applicable), and waste disposal bags.
-
Decontamination Solution: Have a prepared decontamination solution available in the work area.
2. Handling:
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure to minimize the risk of inhalation.
-
Solution Preparation: Prepare solutions in a fume hood.
-
Container Management: Keep containers with this compound tightly sealed when not in use.
3. Spill Management: In the event of a spill, immediate and correct action is critical.
-
Alerting Personnel: Immediately alert others in the vicinity.
-
Evacuation: If the spill is large or poses an immediate respiratory hazard, evacuate the area.
-
Cleanup: For minor spills, trained personnel wearing appropriate PPE should follow the spill cleanup workflow.
Caption: Workflow for handling a chemical spill.
4. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a suitable cleaning agent.
-
Remove PPE carefully to avoid self-contamination and dispose of single-use items in the appropriate hazardous waste container.
Disposal Plan: Ensuring Environmental and Personal Safety
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, in clearly labeled, sealed, and leak-proof containers.
-
Labeling: All waste containers must be affixed with a completed hazardous waste label.
-
Storage: Store hazardous waste containers in a designated and secure area, segregated from incompatible materials.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of this compound down the drain or in the regular trash.[2][3][4]
By adhering to these stringent safety protocols, researchers can confidently work with this compound while minimizing risks to themselves, their colleagues, and the environment, thereby fostering a culture of safety and responsibility in the pursuit of scientific advancement.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
